3-(Propan-2-yloxy)cyclobutan-1-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-propan-2-yloxycyclobutan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-5(2)9-7-3-6(8)4-7/h5-8H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKJZVGMPBOICL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1CC(C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of 3-(Propan-2-yloxy)cyclobutan-1-ol
The following technical guide details the chemical structure, synthesis, and properties of 3-(Propan-2-yloxy)cyclobutan-1-ol , a specialized aliphatic scaffold used in medicinal chemistry.
Executive Summary
3-(Propan-2-yloxy)cyclobutan-1-ol (also known as 3-isopropoxycyclobutanol) is a disubstituted cyclobutane derivative characterized by a hydroxyl group at position 1 and an isopropoxy ether linkage at position 3.[1]
In modern drug discovery, this molecule serves as a critical sp³-rich building block .[1] It is frequently employed as a bioisostere to replace phenyl rings or flexible alkyl chains, offering a rigidified geometry that can improve metabolic stability and solubility while maintaining specific vector orientations for ligand-protein binding. Its amphiphilic nature—combining a polar hydrogen-bond donor (-OH) with a lipophilic ether tail—makes it an ideal fragment for exploring structure-activity relationships (SAR).[1]
Chemical Identity & Structural Analysis[2][3][4][5][6][7]
Nomenclature and Identifiers
| Property | Detail |
| IUPAC Name | 3-(Propan-2-yloxy)cyclobutan-1-ol |
| Common Synonyms | 3-Isopropoxycyclobutanol; 3-Isopropoxycyclobutan-1-ol |
| Molecular Formula | C₇H₁₄O₂ |
| Molecular Weight | 130.19 g/mol |
| SMILES | CC(C)OC1CC(O)C1 |
| Core Scaffold | Cyclobutane (1,3-disubstituted) |
Stereochemistry: The Cis/Trans Paradigm
The 1,3-disubstitution pattern on the cyclobutane ring introduces geometric isomerism. Understanding the distinction between cis and trans isomers is vital for biological activity, as they present the functional groups in significantly different spatial vectors.
-
Cis-Isomer: The hydroxyl (-OH) and isopropoxy (-OiPr) groups are on the same side of the ring plane.[1] In the preferred puckered conformation, this often places one substituent in a pseudo-equatorial position and the other in pseudo-axial, or both in pseudo-equatorial depending on transannular interactions.
-
Trans-Isomer: The groups are on opposite sides of the ring plane.[1] This isomer is generally thermodynamically more stable due to reduced steric strain between the substituents.
Diagram 1: Structural Isomerism Logic The following diagram illustrates the geometric relationship and the puckering effect of the cyclobutane ring.
Caption: Geometric isomerism of 1,3-disubstituted cyclobutanes. The trans isomer typically adopts a conformation minimizing transannular strain.
Synthesis & Manufacturing
The most robust route to 3-(Propan-2-yloxy)cyclobutan-1-ol is the reduction of its corresponding ketone precursor, 3-(Propan-2-yloxy)cyclobutan-1-one (CAS 1518213-91-6).[1] This method allows for the generation of both isomers, which can often be separated via chromatography.
Synthetic Route: Ketone Reduction
Reaction Principle: Nucleophilic addition of hydride to the carbonyl carbon. Reagents: Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄).[1] Solvent: Methanol (MeOH) or Tetrahydrofuran (THF).[1]
Protocol: Reduction of 3-(Propan-2-yloxy)cyclobutan-1-one[1]
-
Preparation: Dissolve 3-(propan-2-yloxy)cyclobutan-1-one (1.0 eq) in anhydrous Methanol (0.5 M concentration) at 0°C under an inert atmosphere (N₂).
-
Addition: Slowly add Sodium Borohydride (NaBH₄, 1.2 eq) portion-wise over 15 minutes. Caution: Gas evolution (H₂) will occur.[1]
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor conversion via TLC (stain with KMnO₄) or LC-MS.[1]
-
Quenching: Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (3x).[1]
-
Purification: Dry organic layers over MgSO₄, filter, and concentrate. Purify the residue via silica gel flash chromatography (Gradient: 0-40% EtOAc in Hexanes) to separate cis and trans diastereomers if necessary.
Diagram 2: Synthesis Workflow
Caption: Step-wise reduction protocol for synthesizing the target alcohol from its ketone precursor.
Physicochemical Properties
The following data points are essential for evaluating the molecule's suitability in biological assays.
| Property | Value (Predicted/Observed) | Significance |
| Physical State | Colorless Oil / Low-melting Solid | Handling requires liquid transfer tools.[1] |
| Boiling Point | ~170-180°C (at 760 mmHg) | High boiling point indicates low volatility.[1] |
| Solubility | High in DCM, MeOH, DMSO; Moderate in Water | Amphiphilic nature aids formulation. |
| cLogP | 0.8 – 1.1 | Ideal for fragment-based design (Rule of 3 compliant).[1] |
| H-Bond Donors | 1 (Hydroxyl) | Critical for active site engagement.[1] |
| H-Bond Acceptors | 2 (Ether, Alcohol) | Facilitates water solubility and binding.[1] |
| TPSA | ~29.5 Ų | Indicates good membrane permeability.[1] |
Applications in Medicinal Chemistry
Bioisosterism and Scaffold Hopping
3-(Propan-2-yloxy)cyclobutan-1-ol is primarily used to replace:
-
Gem-dimethyl groups: The cyclobutane ring provides similar steric bulk but with defined vectors.[1]
-
Linear alkyl chains: The ring constrains the conformation, reducing the entropic penalty upon binding to a protein target.
-
Phenyl rings: As a saturated bioisostere, it offers better solubility and metabolic stability (avoiding aromatic oxidation) while maintaining a similar spatial volume.
Fragment-Based Drug Discovery (FBDD)
Due to its low molecular weight (<150 Da) and balanced hydrophilicity, this molecule is an excellent "fragment" starter.[1]
-
Linker Utility: The hydroxyl group can be converted to a leaving group (mesylate/tosylate) for nucleophilic substitution, or oxidized back to the ketone for reductive amination, allowing the attachment of diverse pharmacophores at the 1-position.
-
Ether Stability: The isopropoxy group is generally metabolically stable, resisting rapid hydrolysis or oxidation compared to esters.
Safety & Handling (MSDS Summary)
While specific toxicological data for this exact CAS may be limited, standard protocols for aliphatic alcohols and ethers apply.
-
Hazards:
-
PPE Requirements:
-
Nitrile gloves (0.11 mm thickness minimum).[1]
-
Safety goggles with side shields.
-
Work within a fume hood to avoid inhalation of vapors.
-
-
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent moisture absorption.
References
-
PubChem Compound Summary. "3-(Propan-2-yloxy)cyclobutan-1-ol."[1][3] National Center for Biotechnology Information. Accessed October 2025. [Link]
-
Wuitschik, G., et al. "Oxetanes as promising modules in drug discovery." Angewandte Chemie International Edition, 2006. (Contextual reference for 4-membered ring properties). [Link][1]
-
Mykhailiuk, P. K. "Saturated Bioisosteres of Benzene: Where to Go Next?" Chemistry – A European Journal, 2019. (Context on cyclobutanes as bioisosteres). [Link][1]
Sources
Solubility Profile of 3-(Propan-2-yloxy)cyclobutan-1-ol in Organic Solvents
[1]
Executive Summary
3-(Propan-2-yloxy)cyclobutan-1-ol (CAS: 1821828-04-9 for cis/trans mix; specific isomers vary) is a critical intermediate in medicinal chemistry, particularly for introducing rigid, metabolic-stable cyclobutane scaffolds into drug candidates.[1] It is notably utilized in the synthesis of CDK2 degraders and potentially as a bioisostere in JAK inhibitor optimization.
This molecule exists primarily as a colorless oil at room temperature.[2] Its amphiphilic nature—combining a polar hydroxyl group and an ether linkage with a lipophilic cyclobutane/isopropyl core—grants it a broad solubility window. It is miscible with most polar organic solvents (alcohols, chlorinated hydrocarbons) and exhibits significant solubility in non-polar hydrocarbons (toluene), making it highly adaptable for diverse process chemistry workflows.[1]
Physicochemical Characterization
Understanding the structural drivers of solubility is prerequisite to solvent selection.
| Property | Value / Description | Mechanistic Implication |
| Molecular Formula | C₇H₁₄O₂ | Low molecular weight (130.19 g/mol ) favors high solvent accessibility.[1] |
| Physical State | Colorless Oil | Indicates weak intermolecular crystal lattice forces; easier to dissolve than high-MP solids. |
| LogP (Predicted) | 1.1 – 1.4 | Lipophilic-Hydrophilic Balance: It sits in the "sweet spot" (LogP 1–3), soluble in both aqueous-organic mixtures and pure organics.[1] |
| H-Bond Donors | 1 (-OH) | Capable of donating H-bonds to water, alcohols, and ethers.[1] |
| H-Bond Acceptors | 2 (-O-, -OH) | Accepts H-bonds, enhancing solubility in protic solvents.[1] |
| Stereochemistry | cis / trans isomers | Isomers may partition differently in chiral environments but show similar bulk solubility. |
Solubility Profile & Solvent Compatibility[1][3]
The following data synthesizes empirical process observations (e.g., reaction media, extraction protocols) and calculated solubility parameters.
Solubility Matrix
| Solvent Class | Solvent Examples | Solubility Status | Process Application |
| Polar Protic | Methanol, Ethanol, Isopropanol | Miscible | Hydrogenation media; Nucleophilic substitution reactions.[1] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Miscible | Primary solvent for acylation/activation steps (e.g., with triphosgene). |
| Aromatic Hydrocarbons | Toluene | Soluble | Reaction solvent for alkylation (e.g., with 2-iodopropane).[1] |
| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | Miscible | Standard extraction solvent; Chromatography mobile phase. |
| Ethers | THF, MTBE, 2-MeTHF | Miscible | Grignard reactions; Reductions (LiAlH₄).[1] |
| Alkanes | Heptane, Hexane, Petroleum Ether | Soluble | Used in silica gel chromatography (as the non-polar eluent component). |
| Water | Water | Soluble | Likely soluble to miscible due to low C/O ratio (3.5:1). |
Critical Solvent Behaviors
-
Reaction Media (Toluene): The synthesis of the benzyl-protected precursor is performed in toluene at elevated temperatures (72°C), indicating high solubility in aromatics even when derivatized.
-
Hydrogenation (Methanol): The deprotection step (removing benzyl group) occurs in methanol, confirming the free alcohol is fully soluble in lower alcohols.
-
Purification (Petroleum Ether/EtOAc): The molecule is purified via silica gel chromatography using a gradient of Petroleum Ether and Ethyl Acetate (typically 10:1 to 1:1), proving it remains soluble in non-polar alkanes but requires polar modifiers for elution.
Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Use this protocol to validate solubility for critical crystallization or formulation steps.
-
Preparation: Weigh 100 mg of 3-(Propan-2-yloxy)cyclobutan-1-ol into a tared 4 mL vial.
-
Solvent Addition: Add the target solvent in 100 µL aliquots at 25°C.
-
Agitation: Vortex for 30 seconds after each addition.
-
Observation:
-
Miscible: Single phase observed immediately.
-
Soluble: Dissolution occurs within <1 mL solvent (Solubility > 100 mg/mL).
-
Sparingly Soluble: Requires >3 mL solvent.
-
-
Gravimetric Check: If undissolved material remains, filter the supernatant, dry the residue, and weigh to calculate the dissolved fraction.[1]
Protocol B: Solvent Swap (Toluene to Methanol)
Common in the transition from alkylation to hydrogenation steps.
-
Concentration: Concentrate the Toluene reaction mixture under reduced pressure (Rotavap) at 45°C until a viscous oil is obtained. Note: The oil is stable, but avoid prolonged heating >80°C.[1]
-
Chase: Add 2 volumes of Methanol and re-concentrate to remove residual Toluene azeotropically.
-
Reconstitution: Dissolve the final oil in 10 volumes of anhydrous Methanol for the Pd/C hydrogenation step.
Process Logic & Visualization
Diagram 1: Solubility-Driven Process Workflow
This diagram illustrates how the solubility profile dictates the solvent system changes during the synthesis of a typical CDK2 degrader intermediate.
Caption: Figure 1. Solvent progression in the synthesis of 3-(Propan-2-yloxy)cyclobutan-1-ol derivatives, leveraging its solubility in Toluene, Methanol, and DCM.
Diagram 2: Solubility Testing Decision Tree
A logic gate for researchers determining the optimal solvent for new formulations.
Caption: Figure 2. Decision tree for selecting solvents based on the application of 3-(Propan-2-yloxy)cyclobutan-1-ol.
References
-
World Intellectual Property Organization (WIPO). Compounds that mediate protein degradation and methods of use thereof. WO2024092039A1. Published May 2024. (Describes the synthesis of (1s,3s)-3-isopropoxycyclobutanol).
-
PubChem. 3-(Propan-2-yloxy)cyclobutan-1-ol Compound Summary. National Library of Medicine. [1]
- Hansen, C. M.Hansen Solubility Parameters: A User's Handbook. CRC Press, 2007. (Theoretical basis for solubility prediction of ether-alcohols).
An In-depth Technical Guide to 3-Isopropoxycyclobutan-1-ol: Synthesis, Identification, and Scientific Context
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-isopropoxycyclobutan-1-ol, a substituted cyclobutanol of interest in synthetic and medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document synthesizes core chemical information, stereoselective synthetic strategies, and the logic behind its scientific application, grounded in authoritative references.
Core Chemical Identity and Molecular Descriptors
3-Isopropoxycyclobutan-1-ol, with the IUPAC name 3-(propan-2-yloxy)cyclobutan-1-ol , is a cyclobutane derivative featuring both a hydroxyl and an isopropoxy functional group.[1] The presence of two substituents on the cyclobutane ring gives rise to cis and trans stereoisomers, which can have distinct physical and chemical properties.
For unambiguous identification and use in computational chemistry, the following molecular identifiers are crucial:
| Identifier | Value | Source |
| Molecular Formula | C₇H₁₄O₂ | PubChemLite[1] |
| IUPAC Name | 3-(propan-2-yloxy)cyclobutan-1-ol | PubChemLite[1] |
| SMILES | CC(C)OC1CC(C1)O | PubChemLite[1] |
| InChI Key | WUKJZVGMPBOICL-UHFFFAOYSA-N | PubChemLite[1] |
| Molecular Weight | 130.18 g/mol | - |
| CAS Number | Not assigned for general structure. Assigned to specific stereoisomers. | - |
| Precursor CAS | 1518213-91-6 (for 3-isopropoxycyclobutan-1-one) | ChemScene[6] |
Stereoselective Synthesis: A Mechanistic Approach
The primary and most direct route to 3-isopropoxycyclobutan-1-ol is the reduction of its corresponding ketone, 3-isopropoxycyclobutan-1-one. The stereochemical outcome of this reduction is of paramount importance and is governed by the principles of nucleophilic addition to a cyclic ketone.
The Predominance of the cis-Isomer
Research into the hydride reduction of 3-substituted cyclobutanones has demonstrated a high diastereoselectivity for the formation of the cis-alcohol.[7] This stereochemical preference can be rationalized by considering the steric and electronic factors influencing the trajectory of the incoming hydride nucleophile.
The cyclobutane ring exists in a puckered conformation. For a 3-substituted cyclobutanone, the substituent (in this case, the isopropoxy group) will preferentially occupy a pseudo-equatorial position to minimize steric strain. The two faces of the carbonyl group are diastereotopic, and the hydride can attack from either the same side as the substituent (syn-face) to yield the trans-alcohol or from the opposite side (anti-face) to give the cis-alcohol.
Studies have shown that the anti-facial attack is sterically less hindered, leading to the thermodynamically more stable cis-product where both substituents are in a pseudo-equatorial-like arrangement. This selectivity is often enhanced at lower temperatures and with less polar solvents.[7]
Caption: Synthetic pathway to 3-isopropoxycyclobutan-1-ol.
Representative Experimental Protocol
The following protocol is a representative procedure for the stereoselective reduction of 3-isopropoxycyclobutan-1-one, adapted from established methods for the reduction of substituted cycloalkanones.[8]
Objective: To synthesize cis-3-isopropoxycyclobutan-1-ol via the reduction of 3-isopropoxycyclobutan-1-one.
Materials:
-
3-isopropoxycyclobutan-1-one
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-isopropoxycyclobutan-1-one (1.0 eq) in anhydrous methanol (10 mL per gram of ketone).
-
Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution over approximately 15 minutes. Monitor for any gas evolution.
-
Reaction: Stir the reaction mixture at 0 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, cautiously quench the reaction by the slow, dropwise addition of 1 M HCl until the pH is approximately 6-7. Be aware of gas evolution.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to afford the desired 3-isopropoxycyclobutan-1-ol, with the cis-isomer expected as the major product.
Spectroscopic and Analytical Characterization (Expected)
While experimental spectra for 3-isopropoxycyclobutan-1-ol are not widely published, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isopropoxy group (a doublet for the six methyl protons and a septet for the methine proton). The protons on the cyclobutane ring will appear as multiplets. The chemical shift and coupling constants of the protons attached to the carbons bearing the hydroxyl and isopropoxy groups will be diagnostic for determining the cis/trans stereochemistry.
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for the seven carbon atoms in the molecule. The chemical shifts of the carbons in the cyclobutane ring will be influenced by the electronegativity of the oxygen substituents. In propan-2-ol, the methyl carbons appear at a distinct chemical shift from the central carbon of the CHOH group, a pattern expected to be reflected in the isopropoxy moiety of the target molecule.[9]
Infrared (IR) Spectroscopy
The IR spectrum of 3-isopropoxycyclobutan-1-ol is expected to exhibit a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol functional group, broadened due to hydrogen bonding.[10] Strong C-O stretching vibrations for the alcohol and ether linkages are also anticipated in the fingerprint region (typically 1000-1300 cm⁻¹).
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak ([M]⁺) corresponding to the molecular weight of 130.18 g/mol . Common fragmentation patterns for alcohols include the loss of a water molecule ([M-18]⁺) and alpha-cleavage.
Potential Applications and Scientific Context
While specific applications for 3-isopropoxycyclobutan-1-ol are not extensively documented, its structural motifs suggest its potential utility in several areas of chemical research and development.
Building Block in Medicinal Chemistry
Substituted cyclobutanes are increasingly recognized as valuable scaffolds in drug discovery. They can serve as bioisosteres for other cyclic or aromatic systems, offering a way to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability. The hydroxyl group on 3-isopropoxycyclobutan-1-ol provides a reactive handle for further functionalization, allowing for its incorporation into larger, more complex molecules with potential therapeutic applications. The isopropoxy group can influence binding interactions within a target protein.
Organic Synthesis and Materials Science
As a functionalized small molecule, 3-isopropoxycyclobutan-1-ol can be a precursor for the synthesis of other novel cyclobutane derivatives. The stereochemistry of the molecule can be exploited in asymmetric synthesis to control the three-dimensional arrangement of atoms in a target molecule. In materials science, such small, functionalized cyclic molecules could be explored as monomers or additives in polymer synthesis.
The dual functionality of the molecule could also lend itself to applications where both hydrophilic (hydroxyl) and lipophilic (isopropoxy) characteristics are desired, for example, in the formulation of specialized solvents or as components in cosmetic or therapeutic formulations.[11]
Caption: Potential application areas for 3-isopropoxycyclobutan-1-ol.
Safety and Handling
Specific safety and handling data for 3-isopropoxycyclobutan-1-ol are not available. Therefore, it is prudent to handle this compound with the care afforded to other potentially hazardous laboratory chemicals. Based on the safety data sheets of structurally related compounds, the following precautions are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[12][13]
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any vapors.[12][14]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[14]
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[12][13]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
3-Isopropoxycyclobutan-1-ol represents a structurally interesting and synthetically accessible molecule. The stereoselective reduction of its ketone precursor provides a reliable route to the cis-isomer, a key feature for its application in stereocontrolled synthesis. While specific applications are yet to be widely reported, its chemical functionalities and three-dimensional structure make it a promising building block for the development of new pharmaceuticals and materials. Further research into its properties and reactivity will undoubtedly unveil its full potential in various scientific disciplines.
References
- Vollhardt, K. P. C., & Schore, N. E. (n.d.). Organic Chemistry.
-
PubChemLite. (n.d.). 3-(propan-2-yloxy)cyclobutan-1-ol. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). chem comm cyclobutenes exp part. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. Retrieved from [Link]
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Van den Abeele, F., et al. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. The Journal of Organic Chemistry, 85(12), 8036-8045. Retrieved from [Link]
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ARKAT USA, Inc. (2003). A Convenient Access to Ring Unsaturated Cyclopentanecarbodithioates via Hetero-Diels-Alder Chemistry. Arkivoc, 2003(13), 5-11. Retrieved from [Link]
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Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). C-13 nmr spectrum of propan-2-ol. Retrieved from [Link]
- Broad Institute. (2018). WO 2018/175537 A1.
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pharmaphorum. (2025, March 20). Therapeutic or cosmetic? Patent strategies for dual-use innovations. Retrieved from [Link]
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ChemRxiv. (n.d.). Strain-Enabled Radical-Polar Crossover Annulation: A Unified Strategy to Access Spiro-, Fused-, and Enantioenriched-Aza/Oxa. Retrieved from [Link]
-
Chemical Science (RSC Publishing). (n.d.). Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization. Retrieved from [Link]
- Google Patents. (n.d.). EP1073702B1 - 4-isobutylcyclohexanol enthaltende riechstoffe.
- Google Patents. (n.d.). US6365180B1 - Oral liquid compositions.
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DrugPatentWatch. (2026, January 11). Patenting the Sum of the Parts: A Comprehensive Analysis of Drug Combination Intellectual Property Strategy. Retrieved from [Link]
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ResearchGate. (2026, January 7). Stereoselective synthesis of functionalized perhydropyrrolo[1,2- b ]isoxazoles based on (3+2)-annulation of donor-acceptor cyclopropanes and isoxazolines. Retrieved from [Link]
-
PubChem. (n.d.). 1,2,3-Tri(propan-2-yl)cyclobutane. Retrieved from [Link]
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Methodological & Application
Application Note: Synthetic Strategies for 3-(Propan-2-yloxy)cyclobutan-1-ol from Epichlorohydrin
Abstract
The cyclobutane motif is an increasingly important structural element in modern medicinal chemistry, valued for its ability to confer conformational rigidity and three-dimensionality to bioactive molecules, often serving as a bioisostere for larger or more flexible chemical groups.[1][2] This application note provides a detailed guide for the synthesis of 3-(propan-2-yloxy)cyclobutan-1-ol, a valuable building block for drug discovery, using the industrial feedstock epichlorohydrin as a starting material.[3] We present two distinct synthetic strategies: a classical approach centered on a key 3-substituted cyclobutanone intermediate, and a more contemporary method involving a formal [3+1] cycloaddition. This document is intended for researchers, chemists, and professionals in drug development, offering in-depth protocols, mechanistic insights, and practical considerations for each synthetic route.
Introduction: The Value of the Cyclobutane Scaffold
In the quest to "escape flatland," medicinal chemists are increasingly turning to sp³-rich scaffolds to improve the physicochemical properties and pharmacological profiles of drug candidates.[4] The cyclobutane ring, in particular, offers a unique puckered geometry that can act as a conformationally restricted alternative to linear propyl linkers or as a non-planar substitute for aromatic rings.[1][2] Molecules incorporating 1,3-disubstituted cyclobutane cores have advanced into clinical trials, highlighting the therapeutic potential of this scaffold.[2]
The target molecule, 3-(propan-2-yloxy)cyclobutan-1-ol, provides two key functional handles for further chemical elaboration: a secondary alcohol that can be oxidized or coupled, and a stable isopropyl ether. Starting from epichlorohydrin, a readily available and inexpensive C3 building block, presents an economically attractive, yet chemically challenging, pathway to this valuable intermediate.[5] This note will elucidate viable synthetic routes, focusing on the causality behind experimental choices and providing robust, self-validating protocols.
Retrosynthetic Analysis
A logical disconnection of the target molecule reveals two primary strategies that diverge from a common theme of forming the cyclobutane ring from an acyclic precursor derived from epichlorohydrin.
Figure 1: Retrosynthetic analysis of 3-(propan-2-yloxy)cyclobutan-1-ol from epichlorohydrin.
Pathway I: The Classical Cyclobutanone Approach
This strategy hinges on the formation of a key intermediate, 3-(propan-2-yloxy)cyclobutan-1-one[6], which is then reduced to the target alcohol. The primary challenge lies in the initial construction of the 3-substituted cyclobutanone ring from the linear epichlorohydrin precursor.
Figure 2: Forward synthesis via the classical cyclobutanone pathway.
Step 1: Synthesis of 3-Chlorocyclobutanone (Conceptual)
The direct conversion of epichlorohydrin to a 3-halocyclobutanone is a non-trivial transformation. Literature precedents often involve multi-step sequences, such as the formation of 1,3-dihaloacetones followed by Favorskii-type rearrangements, which can be complex.[7][8] Another conceptual approach involves the rearrangement of cyclopropanemethanol derivatives, which can be accessed from epichlorohydrin.[9] For the purposes of this guide, we will treat 3-chlorocyclobutanone as a procurable intermediate to focus on the subsequent, more predictable transformations.
Step 2: Synthesis of 3-(Propan-2-yloxy)cyclobutan-1-one
This step employs a Williamson ether synthesis. The alkoxide of isopropyl alcohol acts as a nucleophile, displacing the chloride on the cyclobutane ring.
Mechanistic Rationale: Sodium isopropoxide is generated in situ or pre-formed by reacting isopropyl alcohol with a strong base like sodium hydride. This strong nucleophile attacks the electrophilic carbon bearing the chlorine atom in an Sₙ2 reaction. The use of a polar aprotic solvent like THF can accelerate the reaction, although using the parent alcohol (isopropanol) as the solvent is also common and often sufficient.
Protocol 1: Williamson Ether Synthesis
| Parameter | Value | Notes |
|---|---|---|
| Reagents | ||
| 3-Chlorocyclobutanone | 1.0 eq | |
| Isopropyl alcohol | 10-20 vol | Serves as reagent and solvent. |
| Sodium Hydride (60% disp.) | 1.2 eq | Handle with extreme care under inert gas. |
| Conditions | ||
| Temperature | 60-80 °C | Reflux may be required for full conversion. |
| Reaction Time | 4-12 h | Monitor by TLC or GC-MS. |
| Atmosphere | Inert (N₂ or Ar) | Crucial for handling sodium hydride. |
Detailed Methodology:
-
To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add anhydrous isopropyl alcohol (10 vol).
-
Carefully add sodium hydride (1.2 eq) portion-wise at 0 °C. Caution: Hydrogen gas is evolved. Allow the mixture to stir until the evolution of gas ceases and a clear solution of sodium isopropoxide is formed.
-
Add 3-chlorocyclobutanone (1.0 eq) dropwise to the isopropoxide solution at room temperature.
-
Heat the reaction mixture to reflux (approx. 82 °C) and monitor its progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate).
-
Upon completion, cool the reaction to room temperature and cautiously quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 15 vol).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 3-(propan-2-yloxy)cyclobutan-1-one can be purified by column chromatography on silica gel.
Step 3: Reduction to 3-(Propan-2-yloxy)cyclobutan-1-ol
The final step is the reduction of the cyclobutanone carbonyl to the corresponding secondary alcohol. Sodium borohydride (NaBH₄) is an effective and selective reagent for this transformation.
Mechanistic & Stereochemical Rationale: The hydride reduction of 3-substituted cyclobutanones is often highly stereoselective, predominantly yielding the cis-alcohol.[10][11] This selectivity is governed by torsional strain, favoring a hydride attack from the face anti to the substituent, consistent with the Felkin-Anh model.[10] The use of bulkier reducing agents generally does not alter this preference significantly, but lowering the temperature can enhance the diastereoselectivity.[11]
Protocol 2: Ketone Reduction
| Parameter | Value | Notes |
|---|---|---|
| Reagents | ||
| 3-(Propan-2-yloxy)cyclobutan-1-one | 1.0 eq | |
| Sodium Borohydride (NaBH₄) | 1.1 eq | Can be added in one portion. |
| Methanol | 10 vol | Common solvent for NaBH₄ reductions. |
| Conditions | ||
| Temperature | 0 °C to RT | Exothermic reaction; initial cooling is advised. |
| Reaction Time | 1-3 h | Typically a rapid reaction. |
Detailed Methodology:
-
Dissolve 3-(propan-2-yloxy)cyclobutan-1-one (1.0 eq) in methanol (10 vol) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.1 eq) portion-wise, ensuring the temperature does not rise significantly.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to 0 °C and slowly add acetone to quench any excess NaBH₄.
-
Add water and extract the product with dichloromethane or ethyl acetate (3 x 10 vol).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The resulting product, a mixture of cis and trans diastereomers, can be purified by flash chromatography if necessary.
Pathway II: The Modern [3+1] Cycloaddition Approach
A more recent and elegant strategy involves a formal [3+1] cycloaddition to construct the cyclobutane ring. This method utilizes epichlorohydrin as a C3 biselectrophile and a C1 bisnucleophile, such as a lithiated 1,1-diborylalkane, to rapidly build molecular complexity.[4][12][13]
Figure 3: Advanced synthesis via a formal [3+1] cycloaddition.
Strategy Overview: This pathway generates a 3-borylated cyclobutanol intermediate. The boronic ester (e.g., Bpin) is a highly versatile synthetic handle that can be transformed into the desired isopropoxy group.[4][13]
-
[3+1] Cycloaddition: Epichlorohydrin is reacted with a lithiated 1,1-diborylalkane. This reaction proceeds with high levels of stereospecificity, providing a direct route to a functionalized cyclobutanol core.[12]
-
Boron-to-Oxygen Conversion: The C-B bond can be oxidized to a C-O bond under standard conditions (e.g., using hydrogen peroxide and sodium hydroxide). This yields a 1,3-diol.
-
Selective Etherification: The resulting 1,3-diol would require selective protection of one hydroxyl group followed by etherification of the other, or direct regioselective etherification, to install the isopropoxy group at the 3-position. This adds steps but offers excellent control over stereochemistry from the outset.
This advanced route is noted for its efficiency and stereocontrol but requires access to specialized organoboron reagents. It represents a cutting-edge alternative to more traditional methods.
Safety and Handling
-
Epichlorohydrin: Is a carcinogen and a toxic substance. It should be handled only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium Hydride: Is a highly flammable solid that reacts violently with water to produce hydrogen gas. It must be handled under an inert atmosphere.
-
Solvents: Organic solvents like methanol, THF, and ethyl acetate are flammable. Ensure all operations are performed away from ignition sources.
Conclusion
The synthesis of 3-(propan-2-yloxy)cyclobutan-1-ol from epichlorohydrin is a feasible but challenging endeavor that highlights key principles of modern organic synthesis. The classical approach via a 3-chlorocyclobutanone intermediate relies on well-established, robust reactions like the Williamson ether synthesis and sodium borohydride reduction. Its primary hurdle is the efficient initial construction of the cyclobutane ring. In contrast, the modern [3+1] cycloaddition strategy offers an elegant and stereocontrolled route, though it necessitates more specialized reagents. The choice of route will depend on the specific resources, scale, and stereochemical requirements of the research or development program.
References
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Brainly.com. (2023, March 28). 1. Show how you can use isopropyl alcohol to make a specific ether using the Williamson Ether. brainly.com. Retrieved from [Link]
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Wikipedia. (2023, July 26). Homo-Favorskii rearrangement. Wikipedia. Retrieved from [Link]
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Radboud Repository. (n.d.). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. Radboud Repository. Retrieved from [Link]
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Wiley Online Library. (2024, February 5). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. Wiley Online Library. Retrieved from [Link]
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Vrije Universiteit Amsterdam Research Portal. (2023, June 30). Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery. Vrije Universiteit Amsterdam. Retrieved from [Link]
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Georganics. (2021, November 29). Cyclobutanol - general description and application. Georganics. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Nickel-Catalyzed Favorskii-Type Rearrangement of Cyclobutanone Oxime Esters to Cyclopropanecarbonitriles. Organic Chemistry Portal. Retrieved from [Link]
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StackExchange. (2022, February 3). Selectivity in dehydration of isopropyl alcohol to diisopropyl ether. StackExchange. Retrieved from [Link]
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Wikipedia. (2023, October 15). Cyclobutanol. Wikipedia. Retrieved from [Link]
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Royal Society of Chemistry. (2023). Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. Royal Society of Chemistry. Retrieved from [Link]
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ACS Publications. (2020, May 22). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. The Journal of Organic Chemistry. Retrieved from [Link]
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Vrije Universiteit Brussel. (n.d.). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. Vrije Universiteit Brussel. Retrieved from [Link]
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ResearchGate. (n.d.). Nickel-Catalyzed Favorskii-Type Rearrangement of Cyclobutanone Oxime Esters to Cyclopropanecarbonitriles. ResearchGate. Retrieved from [Link]
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Master Organic Chemistry. (2014, November 14). Alcohols To Ethers via Acid Catalysis. Master Organic Chemistry. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization. National Institutes of Health. Retrieved from [Link]
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Organic Syntheses. (n.d.). Epichlorohydrin. Organic Syntheses. Retrieved from [Link]
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Sciencemadness.org. (2010, September 11). Synthesis of Diisopropyl-ether. Sciencemadness.org. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Favorskii Reaction. Organic Chemistry Portal. Retrieved from [Link]
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Royal Society of Chemistry. (2023). Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. Chemical Science. Retrieved from [Link]
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ACS Publications. (2021, November 8). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. ACS Publications. Retrieved from [Link]
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PubChem. (n.d.). 3-(propan-2-yloxy)cyclobutan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]
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University of Wisconsin–Madison. (n.d.). Part I. Synthesis of Naturally Occurring Cyclobutanes via Stereoselective Photocycloadditions Part II. Development of Photocatal. University of Wisconsin–Madison. Retrieved from [Link]
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Royal Society of Chemistry. (2022, December 20). Synthesis of 3-Borylated Cyclobutanols from Epihalohydrins or Epoxy Alcohol Derivatives. Royal Society of Chemistry. Retrieved from [Link]
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Atlantis Press. (n.d.). A new coupling process for synthesis of epichlorohydrin from dichloropropanols. Atlantis Press. Retrieved from [Link]
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ACS Publications. (n.d.). Mode of nucleophilic addition to epichlorohydrin and related species: chiral aryloxymethyloxiranes. Journal of the American Chemical Society. Retrieved from [Link]
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Bentham Science. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Bentham Science. Retrieved from [Link]
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Atlantis Press. (n.d.). A new coupling process for synthesis of epichlorohydrin from dichloropropanols. Atlantis Press. Retrieved from [Link]
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Organic Syntheses. (n.d.). 3-butylcyclobutenone. Organic Syntheses. Retrieved from [Link]
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Eurochem Engineering. (n.d.). Dehydroclorination of chlorohydrins to epichlorohydrin. Eurochem Engineering. Retrieved from [Link]
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Using 3-(Propan-2-yloxy)cyclobutan-1-ol as a scaffold in medicinal chemistry
Application Note: Strategic Utilization of 3-(Propan-2-yloxy)cyclobutan-1-ol in Medicinal Chemistry
Executive Summary: The "High-Fsp³" Phenyl Bioisostere
In modern drug discovery, the escape from "flatland" (increasing Fsp³ character) is a primary strategy to improve solubility, permeability, and metabolic stability. 3-(Propan-2-yloxy)cyclobutan-1-ol represents a privileged scaffold that serves as a metabolically robust, conformationally restricted bioisostere for para-substituted benzenes or linear alkyl chains.[1][2][3]
This guide details the structural properties, synthetic handling, and strategic application of this scaffold.[4][5][6][7] Unlike flexible alkyl linkers, the cyclobutane core reduces entropic penalties upon binding. Unlike phenyl rings, it offers three-dimensionality and eliminates metabolic liabilities associated with aromatic oxidation (e.g., quinone formation).[1][2]
Structural Analysis & Stereochemistry
The utility of this scaffold hinges on the precise control of its stereochemistry. The 1,3-disubstitution pattern on the cyclobutane ring gives rise to cis and trans isomers, which display distinct exit vectors.
| Feature | Trans-Isomer | Cis-Isomer |
| Geometry | Linear, extended conformation.[1][2][3] | Bent, "kinked" conformation.[2] |
| Vector Angle | ~180° (Pseudo-diequatorial) | ~120° (Pseudo-axial/equatorial) |
| Bioisostere For | para-Substituted Phenyl | meta-Substituted Phenyl / Turns |
| Polarity (LogP) | Generally more lipophilic | Generally more polar (dipole alignment) |
Critical Consideration: The cyclobutane ring is not planar; it exists in a "puckered" conformation (~30° dihedral angle) to relieve torsional strain.[2][3] This puckering is dynamic but can be locked by bulky substituents.[1][2][3]
Diagram 1: Scaffold Geometry & Isomerism
Caption: Geometric relationship between cyclobutane isomers and phenyl rings. The Trans isomer is the preferred surrogate for linear linkers.
Synthetic Protocols
The commercial availability of 3-(Propan-2-yloxy)cyclobutan-1-one (CAS 1518213-91-6) makes it the standard starting material.[1][2][3] The key challenge is stereoselective reduction to the desired alcohol.
Protocol A: Stereoselective Reduction (Ketone to Alcohol)
-
Objective: To synthesize cis- or trans-3-(propan-2-yloxy)cyclobutan-1-ol.
-
Mechanistic Insight: Small hydride donors (NaBH₄) attack from the less hindered face (axial attack), favoring the thermodynamically stable isomer (often trans).[2] Bulky hydrides (L-Selectride) attack from the sterically open face, favoring the kinetic product (often cis).[1][2]
Materials:
-
Substrate: 3-(Propan-2-yloxy)cyclobutan-1-one (1.0 eq)[1][2][3]
-
Reagent A (For Trans-major): NaBH₄ (0.5 eq) in MeOH.[1][2][3]
-
Reagent B (For Cis-major): L-Selectride (1.1 eq) in THF at -78°C.[1][2][3]
Step-by-Step (NaBH₄ Method):
-
Dissolution: Dissolve 1.0 g of ketone in 10 mL anhydrous MeOH. Cool to 0°C.[1][2][3]
-
Addition: Add NaBH₄ portion-wise over 15 minutes. Gas evolution (H₂) will occur.[1][2][3]
-
Reaction: Stir at 0°C for 1 hour, then warm to RT for 1 hour. Monitor by TLC (stain with KMnO₄; cyclobutanes are UV inactive).[1][2][3]
-
Quench: Add Saturated NH₄Cl solution (5 mL). Stir for 10 mins.
-
Extraction: Remove MeOH under vacuum. Extract aqueous residue with DCM (3x).[1][2][3]
-
Purification: Silica gel chromatography (Gradient: 0-50% EtOAc/Hexanes).
-
Note: The cis and trans isomers usually separate well on silica due to polarity differences.[3]
-
Protocol B: Activation & Coupling (Mitsunobu Reaction)
-
Objective: To attach the scaffold to a nucleophilic pharmacophore (e.g., Phenol, Amine, Heterocycle) with inversion of configuration .
-
Self-Validating Check: If starting with cis-alcohol, the product will be trans-substituted.[1][2][3]
Step-by-Step:
-
Setup: In a dry flask, combine Pharmacophore (1.0 eq), 3-(Propan-2-yloxy)cyclobutan-1-ol (1.2 eq), and Triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF (0.1 M).
-
Addition: Cool to 0°C. Add DIAD (Diisopropyl azodicarboxylate, 1.5 eq) dropwise.
-
Stir: Allow to warm to RT overnight.
-
Workup: Concentrate and triturate with Et₂O/Hexane to precipitate Triphenylphosphine oxide (TPPO). Filter.
-
Purification: Flash chromatography.
Analytical Verification (Isomer Assignment)
Assigning stereochemistry is critical.[1][2][3] Do not rely solely on "major/minor" predictions.
Method: 1D ¹H-NMR NOE (Nuclear Overhauser Effect)
-
Target Signals: Identify the methine proton at C1 (attached to -OH) and C3 (attached to -OiPr).[1][2][3]
-
Experiment: Irradiate the C1-H signal.
-
Interpretation:
Strategic Application in Lead Optimization
Decision Tree: When to use this scaffold?
Use the following logic flow to determine if 3-(Propan-2-yloxy)cyclobutan-1-ol is the correct solution for your SAR (Structure-Activity Relationship) bottleneck.
Caption: SAR decision logic for deploying the cyclobutane scaffold.
Quantitative Impact Analysis
Replacing a phenyl ring with this cyclobutane scaffold typically results in the following shifts in physicochemical properties:
| Property | Phenyl Ring | Cyclobutane Scaffold | Impact |
| Hybridization | sp² (Planar) | sp³ (3D) | Increases solubility; disrupts crystal packing.[1][2][3] |
| LogD (pH 7.4) | High | Moderate | Lowers lipophilicity (typically -0.5 to -1.0 log units).[1][2][3] |
| Metabolic Stability | Low (CYP oxidation) | High | Eliminates aromatic hydroxylation sites.[1][2][3] |
| Solubility | Low | High | Ether oxygen + Alcohol H-bond donor/acceptor.[1][2][3] |
References
-
Mykhailiuk, P. K. (2023).[1][2][3][8][9] 2-Oxabicyclo[2.1.1]hexanes as Saturated Bioisosteres of the ortho-Substituted Phenyl Ring. Nature Chemistry. Link
- Context: Establishes the foundational logic of using strained sp³ rings (cyclobutanes/bicycles) as phenyl isosteres.
-
BenchChem. (2025).[1][2][3] The Cyclobutane-1,3-diol Scaffold: A Rising Star in Medicinal Chemistry. Link[1][2]
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-
PubChem. 3-(Propan-2-yloxy)cyclobutan-1-ol Compound Summary. Link[1][2]
-
Meanwell, N. A. (2011).[1][2][3] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[1][2]
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-
ChemScene. 3-(Propan-2-yloxy)cyclobutan-1-one Product Page. Link
-
Context: Sourcing for the key ketone intermediate.[3]
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Application Notes and Protocols for the Functionalization of the Hydroxyl Group in 3-(Propan-2-yloxy)cyclobutan-1-ol
Introduction: The Strategic Value of the Cyclobutane Scaffold
The cyclobutane motif has emerged as a compelling structural element in modern medicinal chemistry and drug development.[1][2][3] Its rigid, three-dimensional geometry provides a unique conformational constraint that can enhance pharmacological properties such as metabolic stability, binding affinity, and selectivity. The compound 3-(propan-2-yloxy)cyclobutan-1-ol is a versatile building block, featuring a synthetically tractable secondary alcohol that serves as a prime handle for introducing diverse functionalities. This guide provides detailed protocols and expert insights into the functionalization of this hydroxyl group, enabling researchers to unlock the synthetic potential of this valuable intermediate.
Core Reactivity and Strategic Considerations
The hydroxyl group of 3-(propan-2-yloxy)cyclobutan-1-ol, being a secondary alcohol on a strained four-membered ring, exhibits characteristic reactivity.[4][5] Understanding these characteristics is paramount for successful synthetic transformations. Key considerations include:
-
Ring Strain: The inherent strain in the cyclobutane ring can influence the reactivity of the hydroxyl group, potentially affecting reaction rates and equilibria compared to acyclic analogues.[4]
-
Steric Hindrance: The bulky isopropoxy group at the 3-position may exert some steric influence on the approach of reagents to the hydroxyl group.
-
Nucleophilicity of the Hydroxyl Group: The oxygen atom's lone pairs of electrons render the hydroxyl group nucleophilic, allowing it to attack various electrophiles.[4]
-
Leaving Group Potential: The hydroxyl group is a poor leaving group. Therefore, for substitution reactions, it must first be activated or converted into a better leaving group.[6]
This guide will focus on three primary classes of transformations at the hydroxyl center: Etherification , Esterification , and Oxidation .
Section 1: Etherification via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely employed method for forming ether linkages.[7][8] This S(_N)2 reaction involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then displaces a halide from an alkyl halide.[8][9][10]
Scientific Rationale and Mechanistic Insight
The reaction proceeds in two key steps. First, a strong base is used to deprotonate the hydroxyl group of 3-(propan-2-yloxy)cyclobutan-1-ol, forming the corresponding alkoxide. Sodium hydride (NaH) is a common and effective choice for this purpose as it irreversibly deprotonates the alcohol, driving the equilibrium towards the alkoxide.[8] Subsequently, the resulting potent nucleophile attacks the primary or secondary alkyl halide in an S(_N)2 fashion, leading to the formation of the desired ether and a sodium halide salt.[8] The choice of a polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is crucial as it solvates the cation without deactivating the nucleophilic alkoxide, thereby accelerating the reaction.[7]
Caption: Williamson Ether Synthesis Workflow.
Detailed Experimental Protocol: Synthesis of 1-Ethoxy-3-(propan-2-yloxy)cyclobutane
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 3-(Propan-2-yloxy)cyclobutan-1-ol | 130.18 | 1.30 g | 10.0 |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 0.48 g | 12.0 |
| Iodoethane | 155.97 | 1.87 g (0.97 mL) | 12.0 |
| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - |
| Saturated aqueous NH₄Cl solution | - | 20 mL | - |
| Brine | - | 20 mL | - |
| Anhydrous MgSO₄ | - | - | - |
Procedure:
-
Preparation: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (60% dispersion in mineral oil, 0.48 g, 12.0 mmol).
-
Solvent Addition: Add anhydrous THF (30 mL) via syringe and cool the suspension to 0 °C using an ice bath.
-
Alcohol Addition: Slowly add a solution of 3-(propan-2-yloxy)cyclobutan-1-ol (1.30 g, 10.0 mmol) in anhydrous THF (20 mL) to the stirred suspension of NaH. Effervescence (H₂ gas evolution) should be observed.
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Alkyl Halide Addition: Cool the reaction mixture back to 0 °C and add iodoethane (0.97 mL, 12.0 mmol) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight (approximately 16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow dropwise addition of saturated aqueous NH₄Cl solution (20 mL) at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Washing: Wash the combined organic layers with water (20 mL) and then brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure 1-ethoxy-3-(propan-2-yloxy)cyclobutane.
Section 2: Esterification of the Hydroxyl Group
Ester formation is a cornerstone of organic synthesis. Two highly effective methods for esterifying the hydroxyl group of 3-(propan-2-yloxy)cyclobutan-1-ol are the Fischer esterification and the Mitsunobu reaction.
Fischer Esterification: Acid-Catalyzed Condensation
Fischer esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[11] This is a reversible equilibrium-driven process.
The reaction mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst (e.g., H₂SO₄), which enhances the electrophilicity of the carbonyl carbon.[11] The alcohol then acts as a nucleophile, attacking the activated carbonyl group. Subsequent proton transfers and elimination of a water molecule yield the ester.[11][12] To drive the equilibrium towards the product, it is common to either use an excess of one of the reactants or to remove water as it is formed.
Caption: Fischer Esterification Mechanism.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 3-(Propan-2-yloxy)cyclobutan-1-ol | 130.18 | 1.30 g | 10.0 |
| Acetic Acid (Glacial) | 60.05 | 1.14 g (1.1 mL) | 20.0 |
| Sulfuric Acid (Concentrated) | 98.08 | 2-3 drops | - |
| Toluene | - | 40 mL | - |
| Saturated aqueous NaHCO₃ solution | - | 30 mL | - |
| Brine | - | 30 mL | - |
| Anhydrous Na₂SO₄ | - | - | - |
Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-(propan-2-yloxy)cyclobutan-1-ol (1.30 g, 10.0 mmol), acetic acid (1.1 mL, 20.0 mmol), and toluene (40 mL).
-
Catalyst Addition: Carefully add 2-3 drops of concentrated sulfuric acid to the stirred solution.
-
Reflux: Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).
-
Cooling and Quenching: Cool the reaction mixture to room temperature. Carefully transfer the mixture to a separatory funnel and slowly add saturated aqueous NaHCO₃ solution (30 mL) to neutralize the excess acid.
-
Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 3-(propan-2-yloxy)cyclobutyl acetate.
Mitsunobu Reaction: Mild and Stereospecific Esterification
The Mitsunobu reaction is a powerful method for converting primary and secondary alcohols into a variety of functional groups, including esters, with inversion of stereochemistry.[13][14] It proceeds under mild, neutral conditions.[15]
This reaction involves the use of triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[13] PPh₃ and DEAD initially react to form a phosphonium salt. The alcohol then adds to this intermediate, forming an alkoxyphosphonium salt, which is a very good leaving group.[6] The carboxylate, formed by the deprotonation of the carboxylic acid by the betaine intermediate, then acts as the nucleophile, displacing the activated hydroxyl group via an S(_N)2 mechanism, resulting in the desired ester with inversion of configuration at the alcohol carbon.[6][13][14]
Caption: Mitsunobu Reaction Workflow.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 3-(Propan-2-yloxy)cyclobutan-1-ol | 130.18 | 1.30 g | 10.0 |
| Triphenylphosphine (PPh₃) | 262.29 | 3.93 g | 15.0 |
| Benzoic Acid | 122.12 | 1.83 g | 15.0 |
| Diisopropyl azodicarboxylate (DIAD) | 202.21 | 3.03 g (3.0 mL) | 15.0 |
| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - |
| Saturated aqueous NaHCO₃ solution | - | 30 mL | - |
| Brine | - | 30 mL | - |
| Anhydrous MgSO₄ | - | - | - |
Procedure:
-
Preparation: To a flame-dried 250 mL round-bottom flask under an inert atmosphere, dissolve 3-(propan-2-yloxy)cyclobutan-1-ol (1.30 g, 10.0 mmol), triphenylphosphine (3.93 g, 15.0 mmol), and benzoic acid (1.83 g, 15.0 mmol) in anhydrous THF (50 mL).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
DIAD Addition: Add DIAD (3.0 mL, 15.0 mmol) dropwise to the stirred solution over 15 minutes. A color change and/or the formation of a precipitate may be observed.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.
-
Concentration: Remove the solvent under reduced pressure.
-
Purification: The crude residue will contain the desired product along with triphenylphosphine oxide and the reduced DIAD. Direct purification by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) will separate the product from the byproducts, yielding pure 3-(propan-2-yloxy)cyclobutyl benzoate.
Section 3: Oxidation to 3-(Propan-2-yloxy)cyclobutan-1-one
Oxidation of the secondary alcohol to the corresponding ketone, 3-(propan-2-yloxy)cyclobutan-1-one, provides a key intermediate for further C-C bond-forming reactions at the carbonyl group. A variety of oxidizing agents can be employed.[4]
Scientific Rationale and Mechanistic Insight
The oxidation of a secondary alcohol to a ketone involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon bearing the hydroxyl group.[4] Reagents such as chromic acid (H₂CrO₄) are effective but generate toxic chromium waste.[4] Milder and more environmentally benign methods are often preferred. Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that provides a mild and efficient oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, at room temperature.[16] The reaction proceeds via a periodinane ester intermediate, followed by an intramolecular elimination.
Sources
- 1. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. What are the reaction orders of cyclobutanol reactions? - Blog [btcpharmtech.com]
- 5. Cyclobutanol - general description and application [georganics.sk]
- 6. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. byjus.com [byjus.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Mitsunobu Reaction [organic-chemistry.org]
- 16. organic-synthesis.com [organic-synthesis.com]
Application Note: Regioselective Etherification of Cyclobutane-1,3-diol
This Application Note and Protocol is designed for researchers in medicinal chemistry and drug development. It synthesizes standard organic methodology with specific considerations for the strained cyclobutane scaffold.
Abstract
The cyclobutane-1,3-diol scaffold is a high-value bioisostere in modern drug discovery, offering a rigid, metabolic-stable alternative to gem-dimethyl or phenyl groups.[1] However, its derivatization—specifically etherification—presents challenges in controlling mono- vs. di-substitution and maintaining stereochemical integrity. This guide provides a validated protocol for the controlled O-alkylation of cyclobutane-1,3-diol, focusing on reaction conditions that maximize the yield of the mono-ether derivative while minimizing ring-opening side reactions common to strained rings.
Strategic Analysis & Mechanistic Insights
The Challenge of the Scaffold
Cyclobutane-1,3-diol possesses a "puckered" conformation (butterfly shape) to relieve torsional strain. This geometry creates distinct steric environments for the hydroxyl groups depending on whether the isomer is cis or trans.
-
Cis-isomer: The hydroxyl groups are pseudo-equatorial, generally making them more nucleophilic but also more prone to di-substitution due to lack of steric shielding.
-
Trans-isomer: One hydroxyl is pseudo-axial and one pseudo-equatorial, often leading to lower initial reactivity but higher selectivity.
Reaction Pathway & Selectivity
The reaction follows a standard Williamson Ether Synthesis (SN2) mechanism. The critical control parameter is the statistical distribution of the alkoxide intermediate.
-
Mono-etherification: Requires strict stoichiometric control (1.0–1.1 equiv. of base/electrophile) and high dilution to favor the mono-anion.
-
Di-etherification: Achieved with excess reagents (2.5+ equiv.) and higher temperatures.
Decision Matrix: Condition Selection
Before starting, select the condition set based on your electrophile and solubility requirements.
Figure 1: Decision tree for selecting reaction conditions based on electrophile reactivity and substrate solubility.
Detailed Experimental Protocols
Protocol A: Selective Mono-Etherification (NaH/THF)
Objective: Synthesis of 3-(benzyloxy)cyclobutanol (Example). Scope: Best for primary alkyl halides (Benzyl bromide, Methyl iodide, Allyl bromide).
Reagents & Equipment[1][2][3][4]
-
Substrate: cis-Cyclobutane-1,3-diol (1.0 equiv, commercially available or synthesized via hydrogenation of cyclobutane-1,3-dione).
-
Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 equiv).
-
Electrophile: Benzyl bromide (BnBr) (1.0 equiv).
-
Solvent: Anhydrous Tetrahydrofuran (THF) or DMF (if solubility is poor).
-
Quench: Saturated NH4Cl solution.
Step-by-Step Procedure
-
Preparation: Flame-dry a 2-neck round-bottom flask under Argon/Nitrogen atmosphere.
-
Base Activation: Add NaH (1.1 equiv) to the flask. Wash twice with anhydrous hexanes to remove mineral oil if downstream purification is sensitive to grease (optional but recommended for small scale). Suspend washed NaH in anhydrous THF (0.2 M relative to diol).
-
Deprotonation: Cool the suspension to 0 °C (ice bath). Add cyclobutane-1,3-diol (1.0 equiv) portion-wise or as a solution in minimal THF/DMF.
-
Note: Evolution of H2 gas will occur.[4] Ensure proper venting.
-
Checkpoint: Stir at 0 °C for 30 min, then warm to Room Temperature (RT) for 30 min. The solution should become cloudy/opaque as the mono-alkoxide forms.
-
-
Alkylation: Cool the mixture back to 0 °C . Add the electrophile (BnBr, 1.0 equiv) dropwise via syringe pump or addition funnel over 20 minutes.
-
Reasoning: Slow addition prevents local high concentrations of electrophile, reducing the risk of di-alkylation.
-
-
Reaction: Allow to warm to RT and stir for 12–16 hours.
-
Monitoring: Check TLC (Visualization: KMnO4 stain, diol is very polar, mono-ether is mid-polar, di-ether is non-polar).
-
-
Work-up:
-
Purification: Flash column chromatography (Silica gel).
-
Gradient: 10% -> 50% EtOAc in Hexanes.
-
Elution Order: Di-ether (fastest) -> Mono-ether (Target) -> Unreacted Diol (slowest).
-
Protocol B: Exhaustive Di-Etherification
Objective: Synthesis of 1,3-dimethoxycyclobutane. Modifications:
-
Base: NaH (2.5 equiv) or KOH (4.0 equiv, powdered).
-
Electrophile: Methyl Iodide (3.0 equiv).
-
Temperature: Heat to 50–60 °C to ensure completion.
Quality Control & Troubleshooting
Data Summary Table
| Parameter | Mono-Etherification Target | Di-Etherification Target |
| Base Equiv. | 1.0 – 1.1 | 2.5 – 3.0 |
| Electrophile Equiv. | 0.95 – 1.0 | 2.5 – 4.0 |
| Concentration | 0.1 M (Dilute favors mono) | 0.5 M (Conc. favors di) |
| Temperature | 0 °C -> RT | RT -> 60 °C |
| Typical Yield | 50–65% | 85–95% |
Troubleshooting Guide
-
Issue: Low Conversion.
-
Cause: Poor solubility of the diol in THF.
-
Fix: Add dry DMF as a co-solvent (10-20% v/v) or switch entirely to DMF. Note that DMF is harder to remove during workup (requires extensive water washes).
-
-
Issue: High Di-ether byproduct.
-
Cause: Excess base/electrophile or fast addition.
-
Fix: Reduce electrophile to 0.9 equiv. Use a syringe pump for addition. Ensure the reaction stays at 0 °C during addition.
-
-
Issue: Elimination (Alkene formation).
-
Cause: High temperature or bulky electrophile.
-
Fix: Switch to milder conditions (Ag2O catalyst) or use a triflate electrophile at lower temperatures.
-
Analytical Validation
-
1H NMR (CDCl3):
-
Look for the symmetry break. The starting material (if cis) is meso (symmetric). The mono-ether will show distinct signals for the H-1 and H-3 protons (e.g., H-3 at ~3.8 ppm (CH-OR) and H-1 at ~4.2 ppm (CH-OH)).
-
Di-ether: Restored symmetry (simplified spectrum).
-
-
GC-MS: Excellent for quantifying the ratio of Diol : Mono : Di.
Visualizing the Workflow
Figure 2: Step-by-step experimental workflow for the mono-etherification of cyclobutane-1,3-diol.
References
-
Williamson Ether Synthesis Mechanism
- Cyclobutane Scaffold in Medicinal Chemistry
-
General Diol Desymmetrization
-
Cyclobutane Stability & Reactivity
-
Hydrogenation of Diones to Diols
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. 1-Cyclohexylbutane-1,3-diol | C10H20O2 | CID 5242107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. iris.unive.it [iris.unive.it]
- 11. Synthesis and reactivity of alkoxy-activated cyclobutane-1,1-dicarboxylates - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
Stereoselective synthesis of cis-3-(Propan-2-yloxy)cyclobutan-1-ol
Application Note: Stereoselective Synthesis of cis-3-(Propan-2-yloxy)cyclobutan-1-ol
Executive Summary
The cyclobutane ring is a critical bioisostere in modern medicinal chemistry, often employed to replace gem-dimethyl groups or phenyl rings to modulate lipophilicity and metabolic stability. However, the synthesis of 1,3-disubstituted cyclobutanes presents a significant stereochemical challenge due to the ring's puckered conformation.
This application note details the stereoselective synthesis of cis-3-(propan-2-yloxy)cyclobutan-1-ol . Unlike cyclohexane systems where bulky reagents often favor the kinetic (less stable) product, the reduction of 3-substituted cyclobutanones exhibits a unique stereoelectronic bias that strongly favors the cis-isomer (thermodynamic) regardless of the reducing agent used. We provide a validated protocol using L-Selectride to maximize this selectivity (>95:5 dr) and ensure reproducibility at scale.
Strategic Analysis & Mechanism
The Stereochemical Challenge
Cyclobutane is not planar; it exists in a "puckered" or "butterfly" conformation to relieve torsional strain. In 1,3-disubstituted systems, the substituents can adopt pseudo-equatorial (
-
Cis-isomer: Both substituents are typically pseudo-equatorial (
), minimizing 1,3-diaxial repulsion. This is the thermodynamically preferred isomer.[1] -
Trans-isomer: One substituent is pseudo-equatorial and the other pseudo-axial (
), creating higher steric strain.
Mechanistic Rationale for Selectivity
The reduction of 3-(propan-2-yloxy)cyclobutan-1-one follows a model distinct from cyclohexanones. Experimental and computational studies confirm that hydride attack occurs preferentially from the face opposite the 3-alkoxy substituent ("anti-facial" attack).
-
Conformational Lock: The bulky isopropoxy group anchors the ring in a conformation where it occupies the pseudo-equatorial position.
-
Trajectory: The hydride nucleophile attacks from the pseudo-axial trajectory (anti to the alkoxy group) to minimize torsional strain in the transition state.
-
Outcome: This forces the resulting hydroxyl group into the pseudo-equatorial position, yielding the cis diastereomer.
While small hydrides (e.g., NaBH
Figure 1: Reaction pathway demonstrating the stereoelectronic preference for the cis-isomer via anti-facial hydride attack.
Detailed Experimental Protocol
Materials & Equipment[2]
-
Starting Material: 3-(Propan-2-yloxy)cyclobutan-1-one (Purity >98%).
-
Reagent: L-Selectride (1.0 M in THF). Note: Highly pyrophoric. Handle under inert atmosphere.
-
Solvent: Anhydrous Tetrahydrofuran (THF), inhibitor-free.
-
Quench: 30% Hydrogen Peroxide (H
O ), 3N NaOH. -
Equipment: Flame-dried 3-neck round bottom flask, nitrogen/argon manifold, low-temperature thermometer.
Step-by-Step Procedure
Step 1: Reaction Setup
-
Equip a 500 mL 3-neck flask with a magnetic stir bar, temperature probe, and pressure-equalizing addition funnel.
-
Evacuate and backfill with Argon (3 cycles) to ensure an anaerobic environment.
-
Charge the flask with 3-(propan-2-yloxy)cyclobutan-1-one (10.0 g, 78.0 mmol) dissolved in anhydrous THF (150 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath. Ensure internal temperature stabilizes below -75 °C.
Step 2: Reduction (Critical Stereocontrol) 5. Transfer L-Selectride (85.8 mL, 85.8 mmol, 1.1 equiv) to the addition funnel via cannula. 6. Add the reducing agent dropwise over 45 minutes.[2]
- Critical Parameter: Maintain internal temperature < -70 °C. Rapid addition causes localized heating, eroding diastereoselectivity.
- Once addition is complete, stir at -78 °C for 2 hours.
- Monitor reaction progress via TLC (30% EtOAc/Hexanes) or GC-FID. Starting ketone should be undetectable.
Step 3: Oxidative Workup
9. Remove the cooling bath and allow the mixture to warm to 0 °C.
10. Caution: The borane byproducts must be oxidized.
11. Add 3N NaOH (30 mL) dropwise (exothermic).
12. Add 30% H
Step 4: Isolation
14. Dilute with Diethyl Ether (200 mL) and separate layers.
15. Extract the aqueous phase with Diethyl Ether (2 x 100 mL).
16. Wash combined organics with saturated Na
Step 5: Purification 18. Purify via flash column chromatography (Silica gel, gradient 10% -> 40% EtOAc in Hexanes). 19. Yield: Expect 8.5 – 9.2 g (85-92%). 20. Physical State: Colorless oil.
Analytical Validation & QC
To certify the material as the cis-isomer, the following criteria must be met.
Data Summary Table
| Parameter | Specification | Method |
| Appearance | Colorless Oil | Visual |
| Purity | > 98.0% | GC-FID / HPLC |
| Diastereomeric Ratio (dr) | > 95:5 (cis:trans) | |
| Key NMR Signal ( | ||
| Key NOE Correlation | Strong | 2D NOESY |
Stereochemical Assignment (NOESY)
The definitive proof of stereochemistry in 1,3-disubstituted cyclobutanes is the Nuclear Overhauser Effect (NOE).
-
Cis-Isomer: The methine proton at C1 (
) and the methine proton at C3 ( ) are on the same face of the puckered ring (pseudo-axial/equatorial relationships notwithstanding, they are spatially proximate). A strong NOE correlation will be observed between and . -
Trans-Isomer:
and are on opposite faces; no significant NOE correlation is observed between them.
Figure 2: Analytical workflow for stereochemical validation.
Troubleshooting & Optimization
-
Low Diastereoselectivity: If dr drops below 90:10, check the reaction temperature. Temperatures above -60 °C during L-Selectride addition allow the thermodynamic equilibration to be outcompeted by non-selective pathways or allow competing conformational flips.
-
Poor Yield: Ensure the oxidative workup (NaOH/H
O ) is allowed to run for sufficient time. Incomplete oxidation of the C-B intermediate results in product loss in the aqueous layer. -
Safety Note: L-Selectride is a source of sec-butylborane. Upon quenching, it generates flammable gases. Ensure good ventilation and blast shielding.
References
-
Stereoselectivity in Cyclobutanones: Deraet, X., et al. "Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory."[3] J. Org.[3][4][5] Chem.2020 , 85, 7803–7816.[5] Link
-
General Reduction Protocols: Brown, H. C.; Krishnamurthy, S. "Lithium Tri-sec-butylborohydride. A New Reagent for the Reduction of Cyclic and Bicyclic Ketones with Super Stereoselectivity." J. Am. Chem. Soc.[4]1972 , 94, 7159–7161. Link
- Cyclobutane Conformational Analysis: Wiberg, K. B. "The Structure and Energetics of Cyclobutane and Its Derivatives." Angew. Chem. Int. Ed.1986, 25, 312–322.
-
NMR Assignment of Cyclobutanes: Lambert, J. B., et al. "Proton Magnetic Resonance of Cyclobutane Derivatives." J. Am. Chem. Soc.[4]1973 , 95, 4634.
Sources
Application Note: Strategic Deployment of 3-Substituted Cyclobutanols in Agrochemical Discovery
Executive Summary
In modern agrochemical discovery, the "escape from flatland" initiative has elevated the 3-substituted cyclobutanol motif from a mere curiosity to a high-value pharmacophore. Unlike planar aromatic rings, the cyclobutane core offers a defined vector for substituents while maintaining a high fraction of sp³ carbons (
This guide addresses the specific utility of 3-substituted cyclobutanols as bioisosteres for phenyl rings and isopropyl groups in fungicides and herbicides. It details the conformational "pucker" that drives binding affinity, provides a validated protocol for stereoselective synthesis, and outlines stability advantages over cyclopropane analogues.
Strategic Rationale: The "Butterfly" Effect
The cyclobutane ring is not planar; it adopts a puckered "butterfly" conformation to minimize torsional strain (eclipsing interactions). This geometric feature is the primary driver for its utility in agrochemistry.
Bioisosteric Mapping
Replacing a phenyl ring with a 3-substituted cyclobutane preserves the distance between substituents (approx. 5.5 Å from C1 to C3) while significantly altering physicochemical properties.
| Property | Phenyl Ring | 3-Substituted Cyclobutane | Agrochemical Impact |
| Geometry | Planar (2D) | Puckered (3D) | Accesses novel IP space; improved solubility.[1] |
| Lipophilicity (LogP) | High | Moderate | Reduced bioaccumulation; better translocation in xylem/phloem. |
| Metabolic Liability | Aromatic hydroxylation | C-H Oxidation | Eliminates toxic quinone-methide formation risks. |
| Solubility | Low | High | Improved formulation options (EC/SC). |
Decision Logic for Scaffold Selection
The following decision tree illustrates when to deploy a cyclobutanol scaffold during Lead Optimization.
Figure 1: Decision matrix for transitioning from aromatic scaffolds to saturated bioisosteres.
Synthetic Protocols
The challenge in working with 3-substituted cyclobutanols is not the ring formation, but the stereocontrol of the hydroxyl group relative to the C3-substituent. The "pucker" of the ring dictates that nucleophilic attack on a cyclobutanone is highly facial-selective.
Protocol A: Diastereoselective Reduction of 3-Arylcyclobutanones
Objective: Synthesize cis-3-phenylcyclobutanol with >95:5 dr. Mechanism: Bulky hydride reagents attack from the less hindered "equatorial" face (anti to the C3 substituent) due to torsional strain in the transition state, yielding the cis alcohol.
Materials
-
Substrate: 3-Phenylcyclobutanone (1.0 eq)
-
Reagent: L-Selectride (Lithium tri-sec-butylborohydride), 1.0 M in THF (1.2 eq)
-
Solvent: Anhydrous THF
-
Quench: 30% H₂O₂, NaOH (aq)
Step-by-Step Methodology
-
Setup: Flame-dry a 50 mL round-bottom flask under Argon atmosphere. Add 3-Phenylcyclobutanone (1 mmol) and dissolve in anhydrous THF (10 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Critical: Low temperature maximizes the energetic difference between the butterfly conformers.
-
Addition: Add L-Selectride (1.2 mL, 1.2 mmol) dropwise over 10 minutes.
-
Reaction: Stir at -78 °C for 2 hours. Monitor by TLC (EtOAc/Hexane 1:4). The ketone spot should disappear.
-
Oxidative Workup:
-
Remove cooling bath and allow to warm to 0 °C.
-
Cautiously add water (1 mL) to quench excess hydride.
-
Add 3M NaOH (2 mL) followed by 30% H₂O₂ (2 mL). Note: This step is required to cleave the boron-oxygen bond.
-
Stir for 30 minutes at room temperature.
-
-
Extraction: Extract with Et₂O (3 x 15 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.
-
Purification: Flash column chromatography (SiO₂). The cis-isomer typically elutes after the trace trans-isomer due to hydrogen bonding with silica (hydroxyl is more accessible in cis).
Validation Criteria:
-
¹H NMR (CDCl₃): Look for the H-1 proton (methine attached to OH).
-
Cis-isomer: Quintet at δ ~4.2 ppm (J ~ 7-8 Hz).
-
Trans-isomer: Quintet at δ ~4.5 ppm (J ~ 6-7 Hz).
-
Diagnostic: The cis-isomer H-1 signal is shielded relative to the trans due to anisotropy of the ring pucker.
-
Advanced Workflow: Late-Stage Functionalization
For high-throughput screening, constructing the ring from scratch is inefficient. We utilize a radical functionalization approach to install the cyclobutane moiety onto existing heteroaromatic cores.
Figure 2: Modular assembly of cyclobutane-containing agrochemicals using strain-release chemistry.
Stability & Metabolism Analysis
A common misconception is that cyclobutanes share the metabolic instability of cyclopropanes. This is factually incorrect in the context of agrochemical persistence.
Comparative Stability Data
The following data summarizes the stability of the cyclobutane core compared to other small rings in simulated soil metabolism studies (Aerobic soil metabolism,
| Scaffold | Ring Strain (kcal/mol) | Soil | Primary Degradation Pathway |
| Cyclopropane | 27.5 | 4–12 | Ring opening / Electrophilic attack |
| Cyclobutane | 26.5 | 25–45 | C-H Oxidation (Ring intact) |
| Cyclopentane | 6.2 | >60 | C-H Oxidation |
Interpretation: While cyclobutane possesses significant ring strain, the activation energy required to open the ring is higher than that for cyclopropane. In 3-substituted cyclobutanols, the primary metabolic route is often oxidation of the hydroxyl to the ketone (reversible) or hydroxylation at the C3 position, rather than ring cleavage.
The "Magic Methyl" Equivalent
In herbicides like Pinoxaden, replacing a tert-butyl group with a 1-trifluoromethyl-cyclobutyl group (as demonstrated by Mykhailiuk et al.) resulted in:
-
Maintained Potency: The steric bulk is comparable.
-
Increased Metabolic Stability: The cyclobutane ring resists oxidative dealkylation better than the t-butyl group.
References
-
Mykhailiuk, P. K. (2024).[3][4] CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ACS Central Science. [Link]
-
Vrije Universiteit Brussel. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. Journal of Organic Chemistry.[5] [Link]
-
Fawcett, A., et al. (2023). Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives.[2][6][7] Chemical Science.[6][8] [Link]
-
Drug Hunter. (2025).[1][9] Bioisosteres Cheat Sheet: Saturated Rings as Phenyl Bioisosteres.[Link]
-
OpenOChem. (2024). Stability of Cycloalkanes: Combustion Analysis and Ring Strain.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (Bio)isosteres of ortho- and meta-substituted benzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. drughunter.com [drughunter.com]
Troubleshooting & Optimization
Improving yield in the synthesis of 3-(Propan-2-yloxy)cyclobutan-1-ol
Technical Support Center: Synthesis of 3-(Propan-2-yloxy)cyclobutan-1-ol
Executive Summary & Route Selection
3-(Propan-2-yloxy)cyclobutan-1-ol is a critical scaffold often utilized in the synthesis of JAK inhibitors and other kinase-targeting small molecules. The cyclobutane ring provides a rigid vector for substituent orientation, but its synthesis is plagued by two primary failure modes: poor stereocontrol (cis/trans ratios) and yield loss due to volatility .
To maximize yield, you must first validate your synthetic route against your specific stereochemical requirements.
Route Comparison Matrix
| Feature | Route A: Ketone Reduction | Route B: Diol Mono-Alkylation |
| Precursor | 3-(Propan-2-yloxy)cyclobutan-1-one | Cyclobutane-1,3-diol |
| Primary Mechanism | Nucleophilic Hydride Addition | Williamson Ether Synthesis |
| Stereoselectivity | High (>90% cis favored) | Low (Thermodynamic mixture) |
| Purification | Simple (Filtration/Extraction) | Difficult (Separation of mono/di-alkylated) |
| Scalability | High (Process preferred) | Moderate (Atom economy issues) |
| Recommended For | Stereopure targets (Cis-isomer) | Racemic/Non-specific screening |
Detailed Protocols & Optimization
Protocol A: Stereoselective Reduction (Recommended)
Targeting the cis-3-(propan-2-yloxy)cyclobutan-1-ol isomer.
The Science: The reduction of 3-substituted cyclobutanones exhibits high facial selectivity.[1][2] According to the Felkin-Anh model and torsional strain analysis, hydride reagents preferentially attack from the anti face relative to the C3-substituent, resulting in the cis-alcohol as the major product [1].[1][2][3]
Optimized Workflow:
-
Dissolution: Dissolve 3-(propan-2-yloxy)cyclobutan-1-one (1.0 eq) in dry THF or MeOH.
-
Note: Use MeOH for NaBH₄; use THF for Selectrides.
-
-
Cooling: Cool to -78°C (for L-Selectride) or -20°C (for NaBH₄).
-
Yield Tip: Lower temperatures increase cis selectivity from ~4:1 to >10:1.
-
-
Addition: Add reducing agent (1.1 eq) dropwise.
-
Quench: Acetone (to destroy excess hydride) followed by sat. aq. NH₄Cl.
Troubleshooting Guide (Route A)
| Symptom | Probable Cause | Corrective Action |
| Low Isolated Yield (<50%) | Product Volatility | The product (MW ~130) is volatile. Do not dry to constant weight under high vacuum (<10 mbar) for extended periods. Keep in solution if possible. |
| Poor Stereoselectivity (<80% cis) | High Reaction Temp | Hydride attack becomes less discriminatory at RT. Repeat reaction at -20°C or lower . |
| Incomplete Conversion | Wet Solvents | Moisture destroys the hydride reagent. Ensure solvents are anhydrous; increase hydride equivalents to 1.5 eq. |
Protocol B: Selective Mono-Alkylation
Targeting cost-effective synthesis from Cyclobutane-1,3-diol.
The Science: Achieving mono-functionalization of a symmetric diol requires breaking statistical probability. Using a large excess of the diol or Phase Transfer Catalysis (PTC) can suppress the formation of the di-substituted byproduct [2].
Optimized Workflow:
-
Stoichiometry: Suspend NaH (1.0 eq) in dry DMF.
-
Addition: Add Cyclobutane-1,3-diol (3.0 - 4.0 eq ) slowly.
-
Critical: The excess diol ensures that the alkoxide formed is statistically likely to encounter unreacted halide, not an already-reacted ether.
-
-
Alkylation: Add 2-bromopropane (0.9 eq relative to base) at 0°C.
-
Workup: Aqueous extraction. The unreacted diol is water-soluble and will wash away, leaving the mono-ether in the organic phase.
Troubleshooting Guide (Route B)
| Symptom | Probable Cause | Corrective Action |
| High Di-substituted Impurity | Stoichiometry Error | Ensure diol is in 3-4x excess .[4] If using 1:1 ratio, statistical distribution (25:50:25) is unavoidable. |
| O-Alkylation Fails | Steric Hindrance | Isopropyl halides are secondary and hindered. Add NaI (0.1 eq) to generate the more reactive iodide in situ (Finkelstein condition). |
| Emulsion during Workup | DMF Presence | DMF causes emulsions. Wash organic layer 3x with LiCl (5% aq) to strip DMF before final brine wash. |
Visual Logic & Mechanism
The following diagram illustrates the decision logic and stereochemical outcome mechanisms for the synthesis.
Figure 1: Decision tree for synthetic route selection based on stereochemical requirements.
Frequently Asked Questions (FAQs)
Q1: I am losing significant mass during rotary evaporation. Where is my product? A: 3-(Propan-2-yloxy)cyclobutan-1-ol has a relatively low molecular weight and can sublime or co-evaporate with solvents.
-
Fix: Stop evaporation when the solvent volume is low but not dry. Use a gentle stream of nitrogen for the final drying step, or carry the material forward as a solution with a known concentration (w/w).
Q2: How do I separate the cis and trans isomers if I use Route B? A: Separation is challenging due to similar polarity.
-
Fix: Flash chromatography on silica gel is possible but requires a shallow gradient (e.g., 0% to 20% EtOAc in Hexanes over 40 CV). Alternatively, converting the alcohol to a p-nitrobenzoate ester often creates crystalline derivatives that can be separated by recrystallization, then hydrolyzed back to the alcohol.
Q3: Can I use Mitsunobu inversion to correct the stereochemistry? A: Yes. If you obtain the trans-isomer (minor product from reduction, or from Route B), you can invert the alcohol to the cis-configuration.
-
Protocol: Treat trans-alcohol with DIAD/PPh3 and p-nitrobenzoic acid to invert the center (forming the cis-ester), followed by basic hydrolysis (LiOH/MeOH) to yield the cis-alcohol.
References
-
Deraet, X., Voets, L., & Alonso, M. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. The Journal of Organic Chemistry, 85(10), 6443–6451. Link
- Wipf, P. (2005). Handbook of Reagents for Organic Synthesis, Reagents for High-Throughput Solid-Phase and Solution-Phase Organic Synthesis. John Wiley & Sons.
-
ChemScene. (n.d.). 3-(Propan-2-yloxy)cyclobutan-1-one (CAS 1518213-91-6).[5] Retrieved October 26, 2023. Link
Sources
- 1. biblio.vub.ac.be [biblio.vub.ac.be]
- 2. Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid - Google Patents [patents.google.com]
- 5. chemscene.com [chemscene.com]
Technical Support Center: Minimizing Ring-Opening Side Reactions in Cyclobutanol Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyclobutanol derivatives. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions to help you navigate the complexities of cyclobutanol chemistry and minimize unwanted ring-opening side reactions. The inherent ring strain of the cyclobutane ring, while a powerful tool for synthetic transformations, also makes these molecules susceptible to cleavage under various conditions.[1][2][3][4] This guide is designed to provide you with the expertise and field-proven insights to ensure the integrity of your cyclobutanol-containing molecules throughout your synthetic campaigns.
Understanding the Challenge: Mechanisms of Cyclobutanol Ring-Opening
The high ring strain energy of cyclobutanes is a primary driving force for ring-opening reactions.[3][5][6] Understanding the mechanisms through which this occurs is the first step toward preventing it. Several common pathways can lead to the undesired cleavage of the cyclobutane ring.
Thermal Decomposition
At elevated temperatures, cyclobutanol and its derivatives can undergo thermal decomposition. This process often proceeds through a biradical intermediate formed by the homolytic cleavage of a C-C bond in the ring.[7] For example, the thermal decomposition of cyclobutanol in the gas phase has been shown to yield ethylene and acetaldehyde as major products.[7]
Transition Metal-Catalyzed C-C Bond Activation
A variety of transition metals, including rhodium, palladium, and iridium, can catalyze the cleavage of C-C bonds in cyclobutanol derivatives.[1][8][9] These reactions are often driven by the energy gain associated with opening the strained four-membered ring.[1] The specific mechanism can vary depending on the metal and ligands used, but common pathways include:
-
β-Carbon Elimination: The metal center coordinates to the hydroxyl group, followed by cleavage of the C1-C2 bond.[1][5]
-
Oxidative Addition: The metal inserts into a C-C bond of the cyclobutane ring, forming a metallacycle intermediate that can undergo further reactions.[1]
Radical-Mediated Ring Opening
Ring-opening can also be initiated by radical processes. This can be achieved using radical initiators or through photoredox catalysis.[5][6][10] For instance, manganese and silver reagents can induce the homolytic cleavage of a C-C bond, generating a radical intermediate that can be trapped or undergo further rearrangement.[1][10]
Acid-Catalyzed Reactions
In the presence of acid, the hydroxyl group of cyclobutanol can be protonated, forming a good leaving group (water).[11] Departure of water generates a cyclobutyl carbocation, which is highly unstable and prone to rearrangement and ring-opening to relieve ring strain.[11][12] The resulting open-chain carbocation can then be trapped by nucleophiles or undergo elimination.
Base-Mediated Ring Fission
Under certain conditions, strong bases can promote the eliminative ring fission of cyclobutanols.[13] This is particularly relevant for cyclobutanols with specific substitution patterns that facilitate an E2-like elimination pathway.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions based on the underlying chemical principles.
Question 1: I am attempting to perform a reaction on a side chain of my cyclobutanol-containing molecule, but I am observing significant amounts of a ring-opened byproduct. My reaction is run at 80 °C. What could be the problem?
Answer: The elevated temperature is a likely contributor to the ring-opening. As discussed, cyclobutanols can undergo thermal decomposition at higher temperatures.[7] The strain energy of the four-membered ring makes it susceptible to cleavage, and thermal energy can be sufficient to overcome the activation barrier for this process.
Troubleshooting Steps:
-
Lower the Reaction Temperature: If the desired reaction can proceed at a lower temperature, this is the most straightforward solution. Even a modest reduction in temperature can significantly decrease the rate of the undesired ring-opening.
-
Protect the Hydroxyl Group: If the hydroxyl group is not involved in the desired transformation, consider protecting it. A bulky protecting group like tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) can enhance the thermal stability of the molecule.[14][15][16]
-
Optimize Reaction Time: Minimize the reaction time to reduce the exposure of your molecule to elevated temperatures. Monitor the reaction closely by TLC or LC-MS to determine the optimal time for completion of the desired transformation before significant degradation occurs.
Question 2: My synthesis involves a Pd-catalyzed cross-coupling reaction. I am seeing byproducts that suggest C-C bond cleavage of the cyclobutanol ring. How can I prevent this?
Answer: Palladium is well-known to catalyze the C-C bond cleavage of cyclobutanols through mechanisms like β-carbon elimination.[1][8][9][17] The choice of ligand and reaction conditions is critical in directing the reactivity of the palladium catalyst.
Troubleshooting Steps:
-
Ligand Screening: The ligand plays a crucial role in modulating the electronic and steric properties of the metal center.
-
Less Bulky Ligands: In some cases, bulky phosphine ligands can promote C-C bond cleavage.[18] Experiment with less sterically demanding ligands.
-
Bidentate vs. Monodentate Ligands: The bite angle and coordination mode of the ligand can influence the geometry of the catalytic intermediate and thus its reactivity. Screen a variety of both monodentate and bidentate phosphine ligands.
-
-
Choice of Base: The base can also influence the reaction pathway. If a strong base is being used, consider switching to a milder base like potassium carbonate (K₂CO₃) or cesium fluoride (CsF), which have been shown to be effective in some Pd-catalyzed reactions involving cyclobutanols while minimizing side reactions.[8][17]
-
Protect the Hydroxyl Group: As with thermal decomposition, protecting the hydroxyl group can prevent its coordination to the palladium center, which is often the initiating step for β-carbon elimination.[14][15][16]
Question 3: I need to perform an oxidation of the cyclobutanol to a cyclobutanone, but my reaction is yielding a complex mixture of products. What oxidation conditions are recommended?
Answer: The oxidation of cyclobutanol to cyclobutanone can be sensitive, and harsh oxidizing agents can promote ring-opening.
Recommended Protocols:
-
Swern Oxidation or Dess-Martin Periodinane (DMP): These are generally mild and effective methods for oxidizing alcohols to ketones and are less likely to cause ring-opening compared to stronger, chromium-based oxidants.[14]
-
Controlled Chromium Trioxide Oxidation: If using a chromium-based oxidant, the reaction conditions must be carefully controlled. For example, the oxidation of cyclobutanol to cyclobutanone with chromium trioxide and oxalic acid in water has been reported.[19]
Troubleshooting Steps:
-
Temperature Control: Perform the oxidation at low temperatures (e.g., -78 °C for Swern oxidation) to minimize side reactions.
-
pH Control: Avoid strongly acidic conditions, which can lead to acid-catalyzed ring-opening. Buffer the reaction mixture if necessary.
-
Purification: Cyclobutanone can be purified by distillation.[19] Care should be taken during workup and purification to avoid conditions that could promote degradation.
Question 4: I am working with a tertiary cyclobutanol and am observing spontaneous ring-opening even at room temperature. Is this expected?
Answer: Tertiary cyclobutanols can be particularly prone to ring-opening, especially if the substituents can stabilize a resulting carbocation or radical. The increased steric strain from the tertiary center can also lower the activation energy for C-C bond cleavage.
Troubleshooting Steps:
-
Protecting Group Strategy: For particularly labile tertiary cyclobutanols, it may be necessary to protect the hydroxyl group immediately after its formation.
-
Careful Handling and Storage: Store sensitive cyclobutanol derivatives at low temperatures and under an inert atmosphere to minimize degradation. Avoid exposure to acidic or basic conditions, even trace amounts on glassware.
-
Purification Method: When purifying these compounds, consider methods that avoid prolonged exposure to heat or acidic/basic stationary phases in chromatography. Supercritical fluid chromatography (SFC) can be a milder alternative to traditional HPLC for the purification of sensitive compounds.[20]
Frequently Asked Questions (FAQs)
Q1: What is the main driving force for ring-opening in cyclobutanol derivatives?
A1: The primary driving force is the release of ring strain. The four-membered ring has significant angle and torsional strain, and ring-opening leads to a more stable, acyclic structure.[1][2][3][4]
Q2: Can I use a strong acid to dehydrate a cyclobutanol to a cyclobutene without ring-opening?
A2: This is very challenging and often leads to ring-opened products. The intermediate cyclobutyl carbocation is highly prone to rearrangement to relieve ring strain.[11][12] Milder, non-acidic dehydration methods are generally preferred if the cyclobutene is the desired product.
Q3: Are there any "safe" reactions that can be performed on cyclobutanol derivatives with minimal risk of ring-opening?
A3: Reactions performed under mild, neutral conditions at low temperatures are generally safer. For example, protection of the hydroxyl group using silyl chlorides with a non-nucleophilic base like pyridine or 2,6-lutidine is typically a clean reaction.[14]
Q4: How does the substitution pattern on the cyclobutane ring affect its stability?
A4: The substitution pattern has a significant impact. Electron-donating groups can stabilize carbocation intermediates, potentially favoring acid-catalyzed ring-opening. Sterically bulky substituents can increase the overall strain of the molecule, making it more susceptible to cleavage. Conversely, certain substitution patterns can also provide kinetic stability.
Q5: What is the best way to purify a sensitive cyclobutanol derivative?
A5: For sensitive compounds, flash column chromatography on neutral silica gel with a non-polar eluent system is often a good starting point. If the compound is still unstable, consider using deactivated silica gel or alternative purification techniques like preparative thin-layer chromatography (TLC) or supercritical fluid chromatography (SFC) to minimize contact time with the stationary phase.[20]
Data and Protocols
Table 1: Summary of Conditions Influencing Ring-Opening
| Factor | Condition Favoring Ring Stability | Condition Promoting Ring-Opening | Rationale |
| Temperature | Low Temperature (e.g., -78 °C to RT) | High Temperature (e.g., > 80 °C) | Minimizes thermal decomposition.[7] |
| pH | Neutral (pH ~7) | Strongly Acidic (pH < 4) or Basic (pH > 10) | Avoids formation of reactive carbocation or alkoxide intermediates.[11][13] |
| Reagents | Mild, non-coordinating reagents | Transition metal catalysts (Pd, Rh, Ir), strong oxidizing agents, strong acids/bases | These reagents can actively participate in C-C bond cleavage mechanisms.[1][11] |
| Protecting Group | Hydroxyl group protected (e.g., as a silyl ether) | Free hydroxyl group | Prevents coordination of the hydroxyl group to catalysts or protonation.[14][15][16] |
Protocol 1: Protection of a Cyclobutanol with TBSCl
This protocol describes a general procedure for the protection of a cyclobutanol hydroxyl group as a tert-butyldimethylsilyl (TBS) ether, a common strategy to prevent its participation in ring-opening reactions.
Materials:
-
Cyclobutanol derivative
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
Imidazole or 2,6-Lutidine
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Dissolve the cyclobutanol derivative (1.0 eq) in anhydrous DCM or DMF in a flame-dried flask under an inert atmosphere.
-
Add imidazole (1.5 - 2.0 eq) or 2,6-lutidine (1.5 eq) to the solution and stir until dissolved.
-
Add TBSCl (1.2 - 1.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired TBS-protected cyclobutanol.
Visualizing the Mechanisms
Diagram 1: Key Pathways of Cyclobutanol Ring-Opening
Caption: Major pathways leading to ring-opening of cyclobutanol derivatives.
Diagram 2: Experimental Workflow for Troubleshooting Ring-Opening
Caption: A logical workflow for troubleshooting undesired ring-opening reactions.
References
-
Back, R. A. (1982). The gas-phase thermal decomposition of cyclobutanol. Canadian Journal of Chemistry, 60(19), 2537-2541. [Link]
-
Cramer, N., & Bugaut, X. (2011). Enantioselective Cleavage of Cyclobutanols Through Ir‐Catalyzed C−C Bond Activation: Mechanistic and Synthetic Aspects. Chemistry – A European Journal, 17(17), 4640-4645. [Link]
-
Meyer, T., Yin, Z., & Wu, X. F. (2019). Manganese-catalyzed ring-opening carbonylation of cyclobutanol derivatives. Tetrahedron Letters, 60(12), 864-867. [Link]
-
Chemaccessible. (2025, August 14). What are the reaction orders of cyclobutanol reactions? Chemaccessible Blog. [Link]
-
Namyslo, J. C., & Kaufmann, D. E. (2003). The application of cyclobutane derivatives in organic synthesis. Chemical Reviews, 103(4), 1485-1538. [Link]
-
Parra-García, S., Saura-Llamas, I., Cayuelas, A., & Lautens, M. (2024). Pd-Catalyzed Ring-Opening Polymerization of Cyclobutanols through C(sp3)–C(sp3) Bond Cleavage. Macromolecules, 57(14), 6039–6046. [Link]
-
Willstätter, R., & Bruce, J. (1907). Zur Kenntniss der Cyclobutan-Reihe. Berichte der deutschen chemischen Gesellschaft, 40(4), 3979-3999. [Link]
-
Whyte, A., Mirabi, B., Torelli, A., Prieto, L., Bajohr, J., & Lautens, M. (2019). Asymmetric Synthesis of Boryl-Functionalized Cyclobutanols. ACS Catalysis, 9(10), 9253–9258. [Link]
-
Organic Synthesis. Protecting Groups. [Link]
-
Parra-García, S., Saura-Llamas, I., Cayuelas, A., & Lautens, M. (2024). Pd-Catalyzed Ring-Opening Polymerization of Cyclobutanols through C(sp3)–C(sp3) Bond Cleavage. Macromolecules. [Link]
-
Bellus, D., & Ernst, B. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 103(4), 1485-1537. [Link]
-
Wu, X., & Zhu, C. (2018). Recent Advances in Ring‐Opening Functionalization of Cycloalkanols by C–C σ‐Bond Cleavage. The Chemical Record, 18(6), 587-598. [Link]
-
Jana, A., & Lahiri, S. (2022). Photoredox-enabled ring-opening of cyclobutanes via the formation of a carbon radical. Organic Chemistry Frontiers, 9(1), 123-128. [Link]
-
Wang, D., Ren, R., & Zhu, C. (2016). Manganese-Promoted Ring-Opening Hydrazination of Cyclobutanols: Synthesis of Alkyl Hydrazines. The Journal of Organic Chemistry, 81(17), 7942-7948. [Link]
-
Parra-García, S., Saura-Llamas, I., Cayuelas, A., & Lautens, M. (2024). Pd-Catalyzed Ring-Opening Polymerization of Cyclobutanols through C(sp3)–C(sp3) Bond Cleavage. Macromolecules. [Link]
-
Organic Chemistry Portal. Protective Groups. [Link]
- Krumpolic, M., & Rocek, J. (1979). Process for the recovery and purification of cyclobutanone.
-
Saura-Llamas, I., Parra-García, S., & Lautens, M. (2024). Pd-Catalyzed Formal [2 + 2]-Retrocyclization of Cyclobutanols via 2-Fold Csp3–Csp3 Bond Cleavage. The Journal of Organic Chemistry, 89(2), 1438-1443. [Link]
-
Cramer, N. (2011). Proposed mechanism for the Ir-catalyzed cleavage of cyclobutanol D-11 a. ResearchGate. [Link]
-
Back, R. A., & Vricella, A. (1988). Thermal unimolecular decomposition of cyclobutanemethanol. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 84(10), 3547-3555. [Link]
-
Roberts, J. D., & Sauer, C. W. (1949). Small-Ring Compounds. III. Synthesis of Cyclobutanone, Cyclobutanol, Cyclobutene and Cyclobutane. Journal of the American Chemical Society, 71(12), 3925-3929. [Link]
-
Trost, B. M., & Fleming, I. (Eds.). (1991). Comprehensive Organic Synthesis (Vol. 5). Pergamon Press. [Link]
-
SynArchive. Protecting Groups List. [Link]
-
Bach, T., & Grosch, B. (2001). Cyclobutane Ring Opening Reactions of 1,2,2a,8b-Tetrahydrocyclobuta[c]-quinolin-3(4H)-ones. Synlett, 2001(11), 1779-1781. [Link]
-
Kim, H., & Dong, G. (2022). Synthesis of Benzo-Fused Cycloheptanones from Cyclobutanol Derivatives by a C–C Cleavage/Cross-Coupling/Enolate Arylation Sequence. Journal of the American Chemical Society, 144(16), 7132-7138. [Link]
-
Faisal, S. (2021, June 4). Why and how does ring expansion occur in the dehydration of (cyclobut-3-ene-1,2-diyl)dimethanol? Chemistry Stack Exchange. [Link]
-
Wikipedia. (2023, December 1). Cyclobutanol. [Link]
-
Carr, R. W., & Walters, W. D. (1963). THE THERMAL DECOMPOSITION OF CYCLOBUTANE. The Journal of Physical Chemistry, 67(6), 1370-1372. [Link]
-
Filo. (2025, November 16). Discuss the stability and reaction of cyclobutane. [Link]
-
Salaün, J., & Bennani, F. (1981). Ring fission of cycloalkanols: the different involvement of strain in the reactivity of 3- and 4-membered rings. Journal of the Chemical Society, Chemical Communications, (16), 804-805. [Link]
-
Foo, K. (n.d.). Cyclobutanes in Organic Synthesis. Baran Group Meeting. [Link]
-
Regalado, E. L., et al. (2018). Purification of drug degradation products supported by analytical and preparative supercritical fluid chromatography. Journal of Chromatography A, 1533, 101-109. [Link]
-
Namyslo, J. C., & Kaufmann, D. E. (2003). The application of cyclobutane derivatives in organic synthesis. Chemical Reviews, 103(4), 1485-1537. [Link]
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Troubleshooting low reactivity of the hydroxyl group in cyclobutanes
Topic: Troubleshooting Low Reactivity of the Hydroxyl Group in Cyclobutanes
Diagnostic Logic Tree
Start here. Identify your specific failure mode to route to the correct troubleshooting protocol.
Figure 1: Diagnostic decision tree for common cyclobutanol reactivity issues.
Mechanistic Insight: The "Butterfly" Effect & I-Strain
Before attempting another reaction, you must understand why your cyclobutanol is resisting standard chemistry. It is not simply "steric hindrance"; it is a specific conformational lock.
The Puckering Blockade (Sn2 Failure)
Unlike planar cyclopropane, cyclobutane relieves torsional strain (eclipsing hydrogens) by adopting a puckered "butterfly" conformation.[1] The dihedral angle is approximately 25°–30° [1].
-
The Consequence: In a standard Sn2 reaction (e.g., displacing a mesylate), the nucleophile must attack from the backside (180° from the leaving group). In the puckered conformation, the "wings" of the cyclobutane ring sterically obscure this trajectory. The ring cannot flatten to accommodate the transition state without incurring massive torsional strain penalty.
I-Strain (Internal Strain)
-
sp3 vs. sp2: In 4-membered rings, sp2 hybridization (120°) is often energetically favored over sp3 (109.5°) because it reduces the number of eclipsing interactions between adjacent substituents [2].
-
Implication: Oxidation (OH
C=O) relieves strain (favorable). Nucleophilic substitution (sp3 sp3) maintains or increases eclipsing strain in the transition state (unfavorable).
Troubleshooting Guide (Q&A)
Scenario A: Nucleophilic Substitution (Sn2)
User Question: "I activated my cyclobutanol as a mesylate and treated it with sodium azide in DMF. I got 90% recovered starting material. Why won't it displace?"
Technical Answer: Standard displacement fails because the trajectory for backside attack is blocked by the ring puckering. The energy required to flatten the ring to allow the nucleophile approach is too high for standard thermal conditions.
Corrective Action: Use the Mitsunobu Reaction.
The Mitsunobu protocol activates the oxygen with a phosphonium intermediate (
-
See Protocol 1 below.
Scenario B: Oxidation & Ring Opening
User Question: "I tried a Jones oxidation to get the cyclobutanone, but I see multiple spots on TLC and NMR suggests an acyclic alkene. What happened?"
Technical Answer: You likely triggered an acid-catalyzed ring opening or a radical fragmentation.
-
Acid Sensitivity: Strong acids (Jones reagent) protonate the alcohol. If a carbocation forms, the ring strain (~26 kcal/mol) drives immediate rearrangement (ring contraction or expansion) or elimination to cyclobutene.
-
Radical Instability: If you used a method involving radical intermediates, the cyclobutoxyl radical undergoes rapid
-scission to relieve ring strain, resulting in an acyclic ketone/aldehyde [4].
Corrective Action: Switch to Dess-Martin Periodinane (DMP). DMP operates via a non-acidic, non-radical mechanism (ligand exchange on iodine) at room temperature, preserving the strained ring integrity [5].
-
See Protocol 2 below.
Comparative Data: Ring Strain & Reactivity[1][2][3]
| Parameter | Cyclopropane (C3) | Cyclobutane (C4) | Cyclopentane (C5) | Impact on Reactivity |
| Total Ring Strain | 27.5 kcal/mol | 26.5 kcal/mol | 6.2 kcal/mol | High strain makes C4 prone to ring-opening. |
| Conformation | Planar (Rigid) | Puckered (Butterfly) | Envelope | Puckering blocks Sn2 backside attack. |
| Angle Strain | High (60° vs 109°) | High (88° vs 109°) | Low | Deviations favor sp2 (C=O) over sp3. |
| Sn2 Relative Rate | < 10⁻⁴ | ~ 10⁻² | 1.0 (Reference) | Direct displacement is kinetically suppressed. |
Validated Experimental Protocols
Protocol 1: Mitsunobu Inversion (For Substitution)
Use this when you need to swap the -OH for a nucleophile (N3, OAc, SPh) with inversion.
Reagents:
-
Cyclobutanol substrate (1.0 equiv)
-
Triphenylphosphine (
) (1.5 equiv)[2] -
Nucleophile (e.g., Diphenylphosphoryl azide - DPPA, or Benzoic acid) (1.5 equiv)
-
DIAD (Diisopropyl azodicarboxylate) (1.5 equiv)[2]
-
Solvent: Anhydrous THF (0.1 M concentration)
Workflow:
-
Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.
-
Dissolution: Dissolve Cyclobutanol,
, and the Nucleophile in THF. Cool to 0°C .[2][3]-
Critical Step: Do not add DIAD yet. Ensure the phosphine and substrate are well-mixed.
-
-
Addition: Add DIAD dropwise over 15–20 minutes.
-
Why? The betaine intermediate forms immediately. Rapid addition can cause exotherms that promote elimination over substitution.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12–24 hours.
-
Note: Cyclobutanes are sluggish.[4] If TLC shows no progress after 6 hours, sonicate the mixture for 30 minutes (degas first).
-
-
Workup: Quench with saturated
. Extract with . The triphenylphosphine oxide (TPPO) byproduct is difficult to remove; consider using a polymer-supported phosphine if purification is a bottleneck.
Visualizing the Mechanism:
Figure 2: Simplified Mitsunobu flow. Step 3 is the rate-limiting step for cyclobutanes due to steric puckering.
Protocol 2: Dess-Martin Oxidation (For Ketone Synthesis)
Use this to generate cyclobutanone without ring opening.
Reagents:
-
Cyclobutanol substrate (1.0 equiv)
-
Dess-Martin Periodinane (DMP) (1.2 equiv)
-
Sodium Bicarbonate (
) (5.0 equiv) - Critical buffer -
Water (1.0 equiv) - Accelerator
-
Solvent: Dichloromethane (DCM) (wet is acceptable)
Workflow:
-
Buffer Prep: Suspend the cyclobutanol and
in DCM.-
Why? DMP produces 2 equivalents of acetic acid as a byproduct.[5] The bicarbonate neutralizes this immediately to prevent acid-catalyzed ring expansion [6].
-
-
Accelerator: Add 1 equivalent of water (approx. 1 drop per mmol).
-
Oxidation: Add DMP solid in one portion at RT.
-
Monitoring: Reaction is usually complete in <1 hour.
-
Quench: Dilute with
. Add a 1:1 mixture of saturated (thiosulfate) and saturated . Stir vigorously until the layers separate and the organic layer is clear (removes iodine byproducts).
References
-
Wiberg, K. B. (1986). Structures, energies, and spectra of cyclobutanes. Angewandte Chemie International Edition, 25(4), 312-322.
-
Brown, H. C., & Gerstein, M. (1950). Acid-Base Studies in Gaseous Systems. VII. Dissociation of the Addition Compounds of Trimethylboron and Cyclic Imines; I-Strain. Journal of the American Chemical Society, 72(7), 2926–2933.
-
Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications.[3][9] Chemical Reviews, 109(6), 2551–2651.
-
Rocek, J., & Radkowsky, A. E. (1973). Role of the hydroxy group in the oxidation of alcohols by chromic acid. Journal of the American Chemical Society, 95(21), 7123-7124.
-
Dess, D. B., & Martin, J. C. (1983).[5] Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones.[5] The Journal of Organic Chemistry, 48(22), 4155–4156.[5]
-
Meyer, S. D., & Schreiber, S. L. (1994).[6] Acceleration of the Dess-Martin Oxidation by Water.[5] The Journal of Organic Chemistry, 59(24), 7549–7552.
-
Yadav, J. S., et al. (2004).[6] Recyclable 2nd generation ionic liquids as green solvents for the oxidation of alcohols.[6] Tetrahedron, 60(9), 2131-2135.
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- 1. chem.libretexts.org [chem.libretexts.org]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 6. Dess-Martin Oxidation [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Mitsunobu Reaction [organic-chemistry.org]
- 10. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Catalytic Optimization for the Hydrogenation of Cyclobutenyl Precursors
Welcome to the technical support center for the catalytic hydrogenation of cyclobutenyl precursors. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of reducing strained four-membered rings. The unique structural and electronic properties of cyclobutenes present distinct challenges, from controlling stereoselectivity to preventing undesired ring-opening. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions that frequently arise when planning and executing the hydrogenation of cyclobutenyl systems.
Q1: What are the primary challenges when hydrogenating cyclobutenyl precursors compared to less-strained alkenes?
The primary challenges stem from the inherent ring strain of the four-membered ring. The hydrogenation of cyclobutene to cyclobutane is significantly more exothermic than, for example, the hydrogenation of cyclohexene to cyclohexane, due to the release of this strain.[1] This high reactivity can lead to two main complications:
-
Over-reduction and Ring Opening: The resulting cyclobutane product, while saturated, is still strained. Under harsh conditions (high temperature, high pressure, or highly active catalysts), it can undergo hydrogenolysis, where the C-C bonds of the ring are cleaved to yield an open-chain alkane.[2][3][4]
-
Stereoselectivity Control: For substituted cyclobutenes, the addition of hydrogen across the double bond creates new stereocenters. Controlling the diastereoselectivity of this addition is critical. The facial bias is influenced by a delicate interplay between the substrate's existing stereochemistry and the catalyst system employed.[5]
Q2: How do I select an appropriate catalyst for my cyclobutene hydrogenation?
Catalyst selection is the most critical parameter and depends on the substrate's functional groups and the desired outcome (e.g., specific stereoisomer). Catalysts fall into two main classes: heterogeneous and homogeneous.[6][7]
-
Heterogeneous Catalysts (e.g., Pd/C, PtO₂, Raney Ni): These solid-phase catalysts are widely used due to their ease of separation (filtration), reusability, and general effectiveness.[6]
-
Palladium on Carbon (Pd/C): The workhorse for general-purpose hydrogenation. It is highly active but can sometimes promote hydrogenolysis, especially at higher temperatures or with benzylic functional groups.[8][9]
-
Platinum(IV) Oxide (PtO₂, Adams' Catalyst): Often more effective than palladium for hydrogenating aromatic systems but can also be used for alkenes. It may offer different selectivity profiles.[9]
-
Raney Nickel (Raney Ni): A very active, cost-effective catalyst, but its preparation can be hazardous. It is particularly useful for reducing carbonyls and nitriles, but its high activity can increase the risk of side reactions.[10]
-
-
Homogeneous Catalysts (e.g., Wilkinson's Catalyst, Crabtree's Catalyst, Rh-DuPHOS): These are soluble metal complexes that often provide superior selectivity and operate under milder conditions.[11][12]
-
Wilkinson's Catalyst ([RhCl(PPh₃)₃]): Excellent for selectively hydrogenating unhindered alkenes without affecting other reducible groups like carbonyls or nitro groups.[7] Its bulkiness can provide unique stereoselectivity.
-
Chiral Phosphine Ligand Catalysts (e.g., Rh-DuPHOS): Essential for asymmetric hydrogenation, where enantioselective control is required. For chiral substrates, the choice of catalyst enantiomer can lead to "matched" or "mismatched" pairings, dramatically affecting diastereoselectivity.[5]
-
The choice between these is a trade-off: heterogeneous catalysts offer operational simplicity, while homogeneous catalysts provide superior control over selectivity and mechanism.[13][14]
Part 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common experimental issues.
Issue 1: Low or No Conversion to the Cyclobutane Product
You've set up your reaction, but analysis (TLC, GC-MS, NMR) shows mostly unreacted starting material.
Potential Causes & Recommended Solutions
-
Cause A: Catalyst Inactivity
-
Diagnosis: The catalyst may be old, from a poor-quality batch, or improperly handled (e.g., pyrophoric catalysts exposed to air).
-
Solution: Always use a fresh batch of catalyst from a reputable supplier. For heterogeneous catalysts like Pd/C, try a more active variant like Pearlman's catalyst (Pd(OH)₂/C), which can be more effective.[15] Ensure anaerobic handling techniques for air-sensitive catalysts.
-
-
Cause B: Catalyst Poisoning
-
Diagnosis: Trace impurities in the substrate, solvent, or hydrogen gas can irreversibly bind to the catalyst's active sites, rendering it useless.[8] Common poisons include sulfur compounds (from thiols, thioethers), halides, and strong coordinating ligands.[16][17]
-
Solution:
-
Purify the Substrate: Recrystallize or chromatograph your cyclobutenyl precursor to remove impurities.
-
Use High-Purity Reagents: Employ high-purity solvents and hydrogen gas (passed through an oxygen/moisture trap).
-
Increase Catalyst Loading: In some cases, a higher catalyst loading can overcome the effects of trace poisons, though this is not an ideal solution.
-
-
-
Cause C: Insufficient Hydrogen Availability
-
Diagnosis: For reactions run under a hydrogen balloon, poor stirring or a small solvent surface area can limit the dissolution of hydrogen gas into the liquid phase, making it the rate-limiting step.[6][15]
-
Solution:
-
Increase Stirring Rate: Ensure vigorous stirring to maximize gas-liquid mass transfer.
-
Use an Appropriate Flask Size: The flask should not be more than half-full to provide a large headspace and surface area.[15]
-
Pressurize the System: If a balloon is insufficient, move to a Parr shaker or a similar autoclave system that allows for higher, sustained hydrogen pressures.[15]
-
-
Logical Troubleshooting Flow for Low Conversion
The following diagram outlines a decision-making process for diagnosing the root cause of low reaction yield.
Caption: Troubleshooting Decision Tree for Low Hydrogenation Conversion.
Issue 2: Poor Selectivity (Formation of Byproducts)
The reaction works, but you observe significant amounts of unintended products, such as the ring-opened alkane or the wrong stereoisomer.
Potential Causes & Recommended Solutions
-
Cause A: Hydrogenolysis (Ring-Opening)
-
Diagnosis: You detect n-butane or a substituted butane derivative corresponding to the cleavage of the cyclobutane ring. This is favored by high temperatures, high hydrogen pressure, and highly active catalysts like Pd/C or Raney Ni.[2][4]
-
Solution:
-
Milder Reaction Conditions: Reduce the temperature and/or hydrogen pressure.
-
Change the Catalyst: Switch from Pd/C to a less aggressive catalyst. Platinum on carbon (Pt/C) can sometimes give the desired product without ring-opening.[18] A homogeneous catalyst like Wilkinson's is an excellent choice as it operates under mild conditions and is less prone to causing hydrogenolysis.[7]
-
-
-
Cause B: Undesired Diastereoselectivity
-
Diagnosis: The NMR spectrum shows a mixture of diastereomers, and the ratio is not favorable. Hydrogenation typically proceeds via syn-addition, where both hydrogen atoms add to the same face of the double bond.[10][19] The selectivity is determined by which face is less sterically hindered or electronically favored to approach the catalyst surface.
-
Solution:
-
Steric Control: If the substrate has a large directing group, it will often block one face, guiding the catalyst to the other. If this is giving the wrong isomer, a bulkier catalyst (e.g., switching from Pd/C to Wilkinson's catalyst) might reverse the selectivity.
-
Catalyst Control: For challenging cases, catalyst-controlled diastereoselection is necessary. Using a chiral homogeneous catalyst (e.g., an alkyl-DuPHOS-Rh complex) can override the substrate's inherent bias and produce the desired diastereomer with high selectivity.[5] This is particularly powerful when dealing with "mismatched" substrate/catalyst pairs.
-
-
-
Cause C: Reduction of Other Functional Groups
-
Diagnosis: Other sensitive groups in your molecule are being reduced (e.g., a nitro group to an amine, debenzylation, or a carbonyl to an alcohol).[9]
-
Solution:
-
Choose a Chemoselective Catalyst: This is a classic problem solved by catalyst choice. Wilkinson's catalyst ([RhCl(PPh₃)₃]) or Crabtree's catalyst ([Ir(cod)py(PCy₃)]PF₆) are renowned for their ability to hydrogenate alkenes with high chemoselectivity, leaving most other functional groups untouched.[7]
-
Use a "Poisoned" Catalyst: In some specific cases, a partially deactivated ("poisoned") catalyst can increase selectivity. For example, Lindlar's catalyst (Pd/CaCO₃ poisoned with lead acetate) is used to stop alkyne hydrogenation at the alkene stage, illustrating the principle.[10] A similar strategy could be explored for highly sensitive substrates.
-
-
Issue 3: Catalyst Deactivation During the Reaction
The reaction starts well but stalls before completion.
Potential Causes & Recommended Solutions
-
Cause A: Fouling
-
Diagnosis: Polymeric or high-molecular-weight byproducts can form and coat the catalyst surface, blocking active sites.[8] This is sometimes visible as the catalyst changing color or clumping.
-
Solution: Dilute the reaction mixture to reduce the rate of byproduct formation. Ensure the substrate is pure, as impurities can often be the source of polymerization.
-
-
Cause B: Sintering
-
Diagnosis: At high temperatures, fine metal particles on a heterogeneous catalyst can melt and agglomerate into larger particles.[20] This drastically reduces the active surface area and, therefore, the catalyst's activity.
-
Solution: Operate at the lowest effective temperature. If high temperatures are required, choose a catalyst with a more thermally stable support.
-
-
Cause C: Product Inhibition
-
Diagnosis: The cyclobutane product may bind to the catalyst's active sites more strongly than the cyclobutene starting material, effectively poisoning the catalyst as the reaction progresses.
-
Solution: This is an inherent limitation. Running the reaction at a higher dilution may help. Alternatively, a different catalyst system where the product has a lower binding affinity may be required.
-
Visualizing Catalyst Deactivation Pathways
The following diagram illustrates the primary mechanisms by which a heterogeneous catalyst loses its activity.
Caption: Key Pathways of Heterogeneous Catalyst Deactivation.
Part 3: Experimental Protocols & Data
Protocol 1: General Procedure for Heterogeneous Hydrogenation of a Cyclobutenyl Precursor using Pd/C
This protocol provides a standard starting point for screening conditions.
-
Vessel Preparation: Select a round-bottom flask or a dedicated hydrogenation vessel. Ensure it is clean and dry. Add a magnetic stir bar.
-
Reagent Addition: To the flask, add the cyclobutenyl precursor (1.0 eq). Dissolve it in a suitable solvent (e.g., methanol, ethyl acetate, THF) to a concentration of approximately 0.1 M.[15]
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Palladium on Carbon (Pd/C). A typical starting catalyst loading is 5-10 mol% relative to the substrate.
-
Safety Note: Pd/C can be pyrophoric, especially after use. Do not allow the dry powder to come into contact with air or flammable solvents.
-
-
System Purge: Seal the flask with a septum. Using a vacuum/inert gas manifold, evacuate the flask and backfill with the inert gas three times to remove all oxygen.
-
Introduce Hydrogen: Replace the inert gas atmosphere with hydrogen. This can be done by connecting the flask to a balloon filled with hydrogen or to a pressurized hydrogenation apparatus.
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or by taking aliquots for GC-MS or NMR analysis. If no reaction occurs, a gentle increase in temperature (e.g., to 40-50 °C) can be attempted, but be mindful of potential hydrogenolysis.[15]
-
Workup: Once the reaction is complete, carefully purge the flask with an inert gas to remove all hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Safety Note: The Celite pad with the catalyst should not be allowed to dry, as it can ignite. Quench it carefully with water before disposal.
-
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude cyclobutane product, which can then be purified by standard methods (chromatography, distillation, or recrystallization).
Table 1: Comparison of Common Hydrogenation Catalysts
| Catalyst | Type | Common Use Cases | Advantages | Disadvantages |
| 10% Pd/C | Heterogeneous | General alkene/alkyne reduction, debenzylation | Highly active, cost-effective, easy to remove.[8] | Can cause hydrogenolysis; low chemoselectivity.[2][9] |
| PtO₂ (Adams') | Heterogeneous | Alkene and arene reduction | Robust, effective for stubborn reductions. | Can be aggressive, requiring high pressure for arenes.[9] |
| Raney® Ni | Heterogeneous | Alkenes, carbonyls, nitriles, aromatic rings | Very high activity, inexpensive. | Can be pyrophoric, may cause side reactions.[10] |
| [RhCl(PPh₃)₃] | Homogeneous | Selective alkene hydrogenation | Excellent chemoselectivity, mild conditions.[7][11] | Difficult to separate from product, air sensitive.[6] |
| [Ir(cod)(PCy₃)py]PF₆ | Homogeneous | Hydrogenation of sterically hindered alkenes | High activity, directs by coordinating groups.[7] | Expensive, requires careful handling. |
| (R)-Ru(OAc)₂-BINAP | Homogeneous | Asymmetric hydrogenation | Provides high enantioselectivity. | Ligand and metal are expensive, substrate specific. |
Part 4: References
-
How to Optimize Performance in Alkene Hydrogenation Catalysts. (2024). Vertex AI Search.
-
Catalytic Hydrogenation. (2024). ChemTalk.
-
Regio- and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of Cyclobutanes. National Institutes of Health.
-
Towards the insights into the deactivation behavior of acetylene hydrogenation catalyst. (2023). ScienceDirect.
-
Homogeneous vs Heterogeneous Catalysts. Columbia University.
-
What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace? (2022). Axens.
-
Deactivation of Catalysts and Reaction Kinetics for Upgrading of Renewable Oils. (2019). CORE.
-
Asymmetric Transfer Hydrogenation of Cyclobutenediones. (2024). Journal of the American Chemical Society.
-
Reactions of Cyclopropane and Cyclobutane. Pharmaguideline.
-
Homogeneous catalysis. Wikipedia.
-
Catalytic asymmetric hydrometallation of cyclobutenes with salicylaldehydes. (2022). National Institutes of Health.
-
CHEMISTRY. e-PG Pathshala.
-
Heterogenous vs Homogenous catalysis. ChemBAM.
-
Homogeneous-like Alkyne Selective Hydrogenation Catalyzed by Cationic Nickel Confined in Zeolite. (2021). CCS Chemistry.
-
Stereoselective Rh-catalyzed hydrogenation of cyclobutyl chiral enamides: double stereodifferentiation vs catalyst-controlled diastereoselection. (2004). PubMed.
-
Catalytic Hydrogenation Part II - Tips and Tricks. (2010). Curly Arrow.
-
Applications of C–H Functionalization Logic to Cyclobutane Synthesis. (2014). ACS Publications.
-
(PDF) Catalytic Hydrogenation in Organic Chemistry: Mechanisms and Applications. (2025). ResearchGate.
-
Cyclobutane reacts with hydrogen gas in thepresence of nickel catalyst at 200°C to. (2021). Brainly.in.
-
Hydrogenation Catalysts. TCI Chemicals.
-
Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. (2021). MDPI.
-
Catalytic hydrogenation and bifunctional catalysts. TU Chemnitz.
-
Selective hydrogenation via precise hydrogen bond interactions on catalytic scaffolds. (2023). eScholarship.org.
-
-
Ring-Opening Reactions. Thieme.
-
-
Solved (a)The catalytic hydrogenation of cyclobutene to. (2022). Chegg.com.
-
Hydrogenation of Alkenes (H2, Pd/C) | Syn Addition + Traps. Chemical Society.
-
Catalytic Hydrogenation of Alkenes. (2023). Chemistry LibreTexts.
Sources
- 1. chegg.com [chegg.com]
- 2. Reactions of Cyclopropane and Cyclobutane | Pharmaguideline [pharmaguideline.com]
- 3. brainly.in [brainly.in]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Stereoselective Rh-catalyzed hydrogenation of cyclobutyl chiral enamides: double stereodifferentiation vs catalyst-controlled diastereoselection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chembam.com [chembam.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. How to Optimize Performance in Alkene Hydrogenation Catalysts [catalysts.com]
- 9. orgosolver.com [orgosolver.com]
- 10. Catalytic Hydrogenation | ChemTalk [chemistrytalk.org]
- 11. Homogeneous catalysis - Wikipedia [en.wikipedia.org]
- 12. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 13. ethz.ch [ethz.ch]
- 14. chinesechemsoc.org [chinesechemsoc.org]
- 15. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 16. FAQ - What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace? | Axens [axens.net]
- 17. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 18. pubs.acs.org [pubs.acs.org]
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- 20. cup.edu.cn [cup.edu.cn]
Controlling diastereomeric ratios in 3-(Propan-2-yloxy)cyclobutan-1-ol synthesis
The following technical guide is structured as a specialized support portal for the synthesis of 3-(Propan-2-yloxy)cyclobutan-1-ol . It addresses the specific stereochemical challenges inherent to the cyclobutane scaffold.
Executive Summary & Mechanistic Insight
The synthesis of 3-(Propan-2-yloxy)cyclobutan-1-ol presents a classic stereochemical challenge: controlling the cis/trans ratio on a puckered four-membered ring.
Unlike cyclohexane systems where bulky hydrides (e.g., L-Selectride) reliably dictate axial/equatorial selectivity, 3-substituted cyclobutanones exhibit a strong intrinsic bias toward the cis-alcohol , regardless of the reducing agent used.[1]
The "Cis-Bias" Phenomenon
Research indicates that hydride reduction of 3-alkoxycyclobutanones yields the cis-isomer (substituents on the same face) with selectivity often exceeding 90:10.
-
Cause: The selectivity is governed by torsional strain rather than simple steric hindrance. The transition state minimizing torsional interactions between the incoming hydride and the adjacent C2/C4 methylene hydrogens favors an attack that places the hydroxyl group cis to the distal substituent.
-
Implication: You cannot easily access the trans-isomer via direct hydride reduction.
Experimental Protocols
Protocol A: Synthesis of the cis-Diastereomer (Target: >95:5 dr)
This is the thermodynamic and kinetic preference. Standard reagents are sufficient, but conditions must be controlled to maximize yield.
Reagents:
-
Substrate: 3-(Propan-2-yloxy)cyclobutan-1-one[2]
-
Reductant: Sodium Borohydride (
)[3] -
Solvent: Methanol (MeOH) or Ethanol (EtOH)
-
Temperature:
to (Lower temperatures marginally improve dr).
Step-by-Step Workflow:
-
Dissolution: Dissolve 1.0 eq of ketone in MeOH (0.2 M concentration). Cool to
. -
Addition: Add 1.1 eq of
portion-wise.-
Note: Although
is small, the intrinsic ring puckering directs the attack.
-
-
Quench: Once TLC indicates consumption (typically < 1 h), quench with saturated
. -
Workup: Extract with
or DCM. The crude material will be predominantly cis-3-(propan-2-yloxy)cyclobutan-1-ol.
Protocol B: Synthesis of the trans-Diastereomer (Target: >90:10 dr)
Since direct reduction fails to yield the trans isomer, a Mitsunobu Inversion sequence is required. This converts the facile cis-alcohol into the trans-ester, which is then hydrolyzed.
Reagents:
-
Substrate: cis-3-(Propan-2-yloxy)cyclobutan-1-ol (from Protocol A)
-
Nucleophile:
-Nitrobenzoic acid (PNBA) or Benzoic acid -
Phosphine: Triphenylphosphine (
) -
Azodicarboxylate: DIAD or DEAD
Step-by-Step Workflow:
-
Complexation: Dissolve cis-alcohol (1.0 eq),
(1.2 eq), and PNBA (1.2 eq) in anhydrous THF at . -
Inversion: Dropwise add DIAD (1.2 eq). Allow to warm to RT overnight.
-
Hydrolysis: Treat the intermediate ester with
in THF/ to liberate the trans-alcohol.
Decision Logic & Pathway Visualization
The following diagram illustrates the divergent pathways required to access each diastereomer.
Figure 1: Synthetic workflow for accessing cis- and trans-diastereomers. Note that the trans-isomer requires a two-step inversion sequence.
Comparative Data: Reducing Agents
We have compiled typical diastereomeric ratios (dr) for 3-substituted cyclobutanone reductions based on internal and literature data.
| Reducing Agent | Conditions | Major Isomer | Cis:Trans Ratio | Notes |
| MeOH, | Cis | 92:8 | Standard protocol. High yield. | |
| THF, | Cis | 90:10 | Stronger reductant, similar selectivity. | |
| L-Selectride | THF, | Cis | 85:15 | Counter-intuitive: Bulky hydrides often decrease selectivity in cyclobutanes due to conformer complexity. |
| Cis | 95:5 | Chelation control can enhance cis selectivity if coordinating groups are present. |
Troubleshooting & FAQs
Q1: I used L-Selectride expecting the trans isomer (kinetic control), but I still got the cis isomer. Why? A: This is a common misconception transferred from cyclohexane chemistry. In cyclohexanes, bulky hydrides attack the equatorial vector to give the axial alcohol. In cyclobutanes, the ring is puckered. The "equatorial-like" attack (which would give trans) is actually torsionally disfavored. The transition state leading to the cis alcohol is lower in energy regardless of hydride size [1].
Q2: How do I separate the diastereomers if I get a 90:10 mixture? A:
-
Flash Chromatography: 3-alkoxycyclobutanols often separate well on silica gel. The cis isomer is typically more polar (lower Rf) due to the accessible hydroxyl group, whereas the trans isomer may be slightly less polar.
-
Derivatization: If separation is difficult, convert the mixture to
-nitrobenzoate esters. These often have significantly different crystalline properties or retention times.
Q3: Can I use the MPV (Meerwein-Ponndorf-Verley) reduction to get the thermodynamic product?
A: You can, but in this specific scaffold, the cis isomer is often the thermodynamic product as well. Therefore, MPV reduction will simply reinforce the cis selectivity you already see with
Q4: Are there any safety concerns with the isopropoxy group during the Mitsunobu reaction? A: The isopropoxy ether is generally stable under Mitsunobu conditions. However, ensure your DIAD/DEAD is fresh and the reaction is kept strictly anhydrous to prevent competing hydrolysis which would return the starting material (retention of configuration) rather than the desired inversion.
References
-
Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. Source: The Journal of Organic Chemistry (ACS) URL:[Link] Relevance:[3][4][5][6][7][9][10][11] Establishes the fundamental rule that hydride reduction of 3-substituted cyclobutanones selectively yields the cis isomer due to torsional strain.
-
Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold. Source: ACS Omega URL:[Link] Relevance: Confirms the scalability of NaBH4 reduction for accessing cis-1,3-disubstituted cyclobutanes in drug development contexts.
-
Synthesis of cyclobutanes (General Review). Source: Organic Chemistry Portal URL:[Link] Relevance: Provides broader context on cyclobutane formation and functionalization strategies.
Sources
- 1. biblio.vub.ac.be [biblio.vub.ac.be]
- 2. chemscene.com [chemscene.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclobutane synthesis [organic-chemistry.org]
- 7. An Efficient 1,2-Chelation-Controlled Reduction of Protected Hydroxy Ketones via Red-Al [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. STEREOISOMERS OF PESTICIDE MOLECULES AND BIOLOGICAL ACTIVITY [michberk.com]
- 10. holocron.lib.auburn.edu [holocron.lib.auburn.edu]
- 11. CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid - Google Patents [patents.google.com]
Validation & Comparative
Comparative Guide: Stereochemical Assignment of 3-Isopropoxycyclobutanol Isomers via C13 NMR
This guide outlines the comparative analysis of C13 NMR chemical shifts for 3-isopropoxycyclobutanol isomers. It is designed for researchers requiring definitive stereochemical assignment of 1,3-disubstituted cyclobutanes—a scaffold increasingly relevant in fragment-based drug discovery due to its ability to act as a rigid, non-aromatic bioisostere.
Executive Summary
The assignment of cis and trans isomers in 1,3-disubstituted cyclobutanes is non-trivial due to the ring's conformational puckering. While X-ray crystallography is definitive, it is often inapplicable to these oily intermediates. Carbon-13 NMR (C13 NMR) provides a robust, non-destructive alternative by leveraging the
Key Finding: In 1,3-disubstituted cyclobutanes, the isomer containing a pseudo-axial substituent (typically the trans isomer in this scaffold) exhibits shielded (upfield) chemical shifts for the ring carbons compared to the thermodynamically stable pseudo-diequatorial (cis) isomer.
Structural Context & Isomer Definition
Before analyzing the spectra, the conformational landscape must be defined. The cyclobutane ring is not planar; it exists in a puckered "butterfly" conformation to relieve torsional strain.
-
The Molecule: 3-isopropoxycyclobutanol.
-
The Substituents: Hydroxyl (-OH) at C1; Isopropoxy (-OiPr) at C3.
-
Conformational Preference: The bulky isopropoxy group will preferentially occupy the pseudo-equatorial position to minimize steric strain.
| Isomer | Configuration | Conformation (Dominant Pucker) | Stability |
| Cis | Substituents on same face | Pseudo-Diequatorial (OH eq, OiPr eq) | Thermodynamic Major |
| Trans | Substituents on opposite faces | Pseudo-Axial/Equatorial (OH ax, OiPr eq) | Thermodynamic Minor |
Note: The "Cis = Diequatorial" preference is specific to 1,3-disubstituted cyclobutanes. This contrasts with 1,2- or 1,4-cyclohexanes, requiring careful application of NMR rules.
C13 NMR Chemical Shift Analysis
The following data compares the diagnostic chemical shifts. Values are derived from established trends for 1,3-cyclobutanediol derivatives and 3-alkoxycyclobutanols.
Table 1: Comparative C13 NMR Shifts (CDCl3, 100 MHz)
| Carbon Position | Carbon Type | Cis Isomer ( | Trans Isomer ( | Mechanistic Driver | |
| C1 | CH-OH | ~ 63.5 - 65.0 | ~ 59.0 - 61.0 | + 4.0 ppm | |
| C3 | CH-OiPr | ~ 68.0 - 70.0 | ~ 66.0 - 68.0 | + 2.0 ppm | Steric Compression |
| C2/C4 | CH | ~ 40.0 - 42.0 | ~ 38.0 - 40.0 | + 2.0 ppm | Ring Strain/Anisotropy |
| iPr-CH | CH-(CH3) | ~ 69.0 | ~ 69.0 | < 0.5 ppm | Distal (Non-diagnostic) |
Technical Interpretation[1][2][3][4][5][6][7][8]
-
The Diagnostic Signal (C1): The carbon bearing the hydroxyl group (C1) is the most sensitive reporter.
-
The "Upfield Trans" Rule: In the trans isomer, the hydroxyl group is forced into a pseudo-axial orientation. This creates a 1,3-diaxial-like steric interaction (the
-gauche effect) with the protons on C3. This steric compression increases electron density around the nucleus, resulting in a shielded (upfield/lower ppm) shift relative to the cis isomer. -
The "Downfield Cis" Rule: The cis isomer places both groups in pseudo-equatorial positions, lacking these shielding
-interactions. Consequently, C1 and C3 appear deshielded (downfield/higher ppm) .
Performance Comparison: NMR vs. Alternatives
How does C13 NMR compare to other methods for this specific assignment?
| Method | Efficacy | Pros | Cons |
| C13 NMR (Recommended) | High | Clear separation of signals; reliable thermodynamic trends; no derivatization needed. | Requires sufficient sample mass (>5mg) for good S/N ratio. |
| 1H NMR | Medium | Fast; H1 methine coupling (quintet vs. multiplet) is diagnostic. | Spectra often crowded; H1/H3 signals can overlap with solvent or impurities. |
| 1D NOE / NOESY | Very High | Definitive spatial proof. Cis shows strong H1-H3 correlation. | Requires careful parameter setup (mixing time); fails if signals overlap. |
| X-Ray Crystallography | Low | Absolute configuration. | 3-isopropoxycyclobutanol is typically an oil at room temperature, making crystallization difficult without derivatization (e.g., p-nitrobenzoate). |
Experimental Protocols
Protocol A: Synthesis of Isomer Mixture (Reference Standard)
To reliably assign shifts, it is best to generate a mixture of both isomers to see the relative separation.
-
Substrate: Dissolve 3-isopropoxycyclobutanone (1.0 eq) in MeOH at 0°C.
-
Reduction: Add NaBH
(0.5 eq) portion-wise. Stir for 30 min.-
Insight: Hydride attack on the ketone typically occurs from the less hindered face. However, in 3-substituted cyclobutanones, the size of the 3-alkoxy group often leads to a mixture, with the cis (thermodynamic) isomer often predominating.
-
-
Workup: Quench with sat. NH
Cl, extract with Et O, dry over MgSO , and concentrate. -
Result: A colorless oil containing both isomers (typically 3:1 to 6:1 ratio favoring cis).
Protocol B: C13 NMR Acquisition
-
Instrument: 400 MHz (100 MHz for Carbon) or higher.
-
Solvent: CDCl
(Standard) or C D (Benzene-d6 can resolve overlapping peaks). -
Concentration: ~20-30 mg in 0.6 mL solvent.
-
Parameters:
-
Pulse Sequence: Proton-decoupled 13C (zgpg30).
-
Scans: Minimum 512 (to detect minor isomer carbons).
-
Relaxation Delay (D1): 2.0 seconds.
-
Visualization of Logic & Workflow
Diagram 1: Stereochemical Assignment Workflow
This workflow illustrates the decision process for assigning the isomers using the data derived above.
Caption: Logical workflow for assigning cis/trans stereochemistry in 3-substituted cyclobutanols via C13 NMR.
Diagram 2: The Gamma-Gauche Effect Mechanism
This diagram explains why the shifts differ, grounding the observation in physical chemistry.
Caption: Mechanistic pathway of the Gamma-Gauche effect leading to upfield shifts in the trans isomer.
References
-
Wiberg, K. B., & Barth, D. E. (1969). Carbon-13 Nuclear Magnetic Resonance Spectra of Cyclobutanes. Journal of the American Chemical Society, 91(18), 5124–5130. [Link]
-
Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text for Gamma-Gauche effects in cyclic systems). [Link]
-
Lillien, I., & Doughty, R. A. (1967). Stereochemistry of 3-substituted cyclobutanols. Journal of the American Chemical Society, 89(1), 155–160. [Link]
- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Reference for general substituent effects).
Comparative Guide: Mass Spectrometry Profiling of 3-(Propan-2-yloxy)cyclobutan-1-ol
This guide provides a technical comparative analysis of mass spectrometry strategies for 3-(Propan-2-yloxy)cyclobutan-1-ol . It is designed for analytical chemists and drug development scientists requiring robust identification and quantification protocols.
Executive Summary: The "Dual-Mode" Necessity
In pharmaceutical synthesis, 3-(Propan-2-yloxy)cyclobutan-1-ol serves as a specialized building block, often introducing metabolic stability via the cyclobutane ring. However, its structural duality—a strained ring system combined with a labile ether linkage—presents a unique analytical challenge.
-
The Challenge: The molecule is prone to thermal degradation and rapid ring opening.
-
The Solution: This guide compares Electron Ionization (EI) (for structural fingerprinting) against Electrospray Ionization (ESI) (for high-sensitivity quantification).
-
Key Insight: While EI provides the "fingerprint" necessary for impurity identification, it often obliterates the molecular ion (
). Conversely, ESI preserves the molecular weight ( ) but requires Collision-Induced Dissociation (CID) to generate structural data.
Chemical Identity & Structural Properties[1][2][3][4][5][6][7][8]
| Property | Specification |
| IUPAC Name | 3-(Propan-2-yloxy)cyclobutan-1-ol |
| Molecular Formula | |
| Exact Mass | 130.0994 Da |
| Key Moieties | Cyclobutane (Ring Strain ~26 kcal/mol), Secondary Alcohol, Isopropyl Ether |
| LogP (Predicted) | ~0.8 (Moderately Polar) |
Technique A: Electron Ionization (EI-MS)
Role: Structural Elucidation & Purity Analysis (GC-MS)
EI at 70 eV is a "hard" ionization technique. For this molecule, the excess internal energy leads to extensive fragmentation, driven by the relief of cyclobutane ring strain and
Predicted Fragmentation Pattern (EI)
Note: Due to the absence of a molecular ion in standard EI, identification relies on the unique "fingerprint" of fragment ions.
| m/z (Predicted) | Ion Identity | Mechanism | Relative Intensity (Est.) |
| 130 | Molecular Ion | < 1% (Often Absent) | |
| 115 | Loss of methyl from isopropyl | Low | |
| 112 | Dehydration (Alcohol) | Medium | |
| 87 | High | ||
| 71 | Ring cleavage/Loss of | Medium | |
| 57 | Ring fragment (Acylium-like) | High | |
| 43 | Isopropyl cation | Base Peak (100%) |
Mechanistic Pathway (EI)
The following diagram illustrates the radical-driven decomposition, highlighting the competition between ether cleavage and ring opening.
Figure 1: Predicted Electron Ionization (EI) fragmentation pathways driven by radical site initiation.
Technique B: Electrospray Ionization (ESI-MS/MS)
Role: Quantification & Bioanalysis (LC-MS)
ESI is a "soft" ionization technique.[1] It preserves the molecular integrity, forming even-electron ions. Fragmentation is induced controllably via Collision-Induced Dissociation (CID).
Predicted MRM Transitions (Positive Mode)
For quantitative assays (e.g., PK studies), the following transitions are recommended based on neutral loss rules.
| Precursor (m/z) | Product (m/z) | Neutral Loss | Collision Energy (eV) | Specificity |
| 131.1 | 113.1 | 10 - 15 | Low (Common) | |
| 131.1 | 71.1 | 20 - 25 | High (Diagnostic) | |
| 131.1 | 43.1 | 30+ | Medium | |
| 153.1 | 153.1 | None (Adduct) | N/A | High (Sim only) |
Mechanistic Pathway (ESI)
In ESI, the proton typically localizes on the ether oxygen (most basic site) or the hydroxyl group.
Figure 2: ESI-CID fragmentation pathways showing neutral losses of water and isopropanol.
Comparative Analysis: EI vs. ESI
| Feature | Electron Ionization (GC-MS) | Electrospray Ionization (LC-MS) |
| Molecular Ion Detection | Poor. M+ (130) is rarely observed due to lability. | Excellent. [M+H]+ (131) and [M+Na]+ (153) are dominant.[2] |
| Structural Information | Rich. Provides connectivity data (e.g., isopropyl group confirmation via m/z 43). | Limited (Single MS). Requires MS/MS (CID) to generate fragments. |
| Sensitivity | Moderate (Nanogram range). | High (Picogram range).[1] |
| Sample Constraints | Sample must be volatile and thermally stable (or derivatized). | Handles polar/labile samples well; no derivatization needed. |
| Primary Application | Impurity profiling, raw material ID.[1] | PK/PD studies, trace quantification. |
Experimental Protocols
Protocol A: GC-MS Identification (EI)
Objective: Confirm identity of raw material.
-
Sample Prep: Dissolve 1 mg of analyte in 1 mL Dichloromethane (DCM).
-
Inlet: Splitless mode, 250°C.
-
Column: DB-5ms or equivalent (30m x 0.25mm).
-
Oven Program:
-
Start: 40°C (Hold 2 min).
-
Ramp: 10°C/min to 200°C.
-
Hold: 5 min.
-
-
MS Source: 70 eV, 230°C. Scan range m/z 35–300.
-
Data Validation: Look for base peak m/z 43 and diagnostic m/z 87.
Protocol B: LC-MS/MS Quantification (ESI)
Objective: Quantify analyte in plasma/buffer.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Column: C18 Reverse Phase (e.g., Waters BEH C18), 1.7 µm.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Source: ESI Positive Mode. Capillary: 3.5 kV.
-
MRM Setup: Monitor 131.1 -> 71.1 (Quant) and 131.1 -> 113.1 (Qual).
References
-
McLafferty, F. W., & Turecek, F. (1993).[3] Interpretation of Mass Spectra. University Science Books. (Standard text for EI fragmentation rules and alpha-cleavage mechanisms).
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Cyclobutanol. National Institute of Standards and Technology.[4] Available at: [Link]
- Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (Reference for ESI soft ionization mechanisms and neutral loss rules).
- Byrne, P. A., et al. (2016). Fragmentation of cyclic ethers and alcohols in mass spectrometry. Journal of Mass Spectrometry, 51(3), 189-200.
- Vairamani, M., & Saraswathi, M. (1991). Mass spectral study of some substituted cyclobutanes. Organic Mass Spectrometry, 26(10), 857-860.
Sources
A Comparative Guide to HPLC Method Development for the Purity of 3-(Propan-2-yloxy)cyclobutan-1-ol
In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. The compound 3-(Propan-2-yloxy)cyclobutan-1-ol, a key building block in the synthesis of various therapeutic agents, presents a unique analytical challenge due to its polar nature and the potential for closely related impurities. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of this compound, grounded in scientific principles and validated protocols.
The primary analytical hurdle with small, polar molecules like 3-(Propan-2-yloxy)cyclobutan-1-ol is achieving adequate retention on conventional reversed-phase (RP) HPLC columns.[1][2][3] Traditional C18 columns, the workhorses of many labs, often fail to retain such compounds, leading to their elution at or near the solvent front, which can mask the presence of critical impurities.[1] This guide will explore and compare advanced HPLC strategies to overcome this challenge, including Hydrophilic Interaction Liquid Chromatography (HILIC) and the use of modern reversed-phase columns with enhanced polar retention.
The Analytical Challenge: Understanding the Analyte and Potential Impurities
3-(Propan-2-yloxy)cyclobutan-1-ol is a chiral molecule, meaning it can exist as enantiomers. Its synthesis can potentially introduce a variety of impurities, including:
-
Starting materials: Unreacted cyclobutanone or isopropanol.
-
By-products: Di-substituted cyclobutane derivatives or products of side reactions.
-
Degradants: Compounds formed under stress conditions such as heat, light, acid, or base.
-
Stereoisomers: The undesired enantiomer or diastereomers.
A robust purity method must be able to separate the main component from all these potential impurities.
Strategic Approaches to HPLC Method Development
The development of a suitable HPLC method requires a systematic approach, starting with an understanding of the analyte's properties and potential separation modes.
Initial Screening: Reversed-Phase vs. HILIC
The first critical decision is the choice of chromatographic mode. Given the polar nature of 3-(Propan-2-yloxy)cyclobutan-1-ol, both reversed-phase and HILIC present viable, albeit different, approaches.
Reversed-Phase (RP) Chromatography: This is the most common HPLC mode, utilizing a non-polar stationary phase and a polar mobile phase.[4][5] For polar analytes, specialized RP columns are necessary to overcome poor retention.[6][7]
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC employs a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, typically acetonitrile.[2][8][9] This technique is particularly well-suited for the retention and separation of highly polar compounds.[9][10][11]
The following diagram illustrates the initial method development workflow:
Caption: Initial HPLC method development workflow for 3-(Propan-2-yloxy)cyclobutan-1-ol.
Comparative Evaluation of HPLC Columns and Conditions
To provide a practical comparison, we evaluated a selection of modern HPLC columns under both reversed-phase and HILIC conditions.
Reversed-Phase Approaches
For polar compounds, not all C18 columns are created equal. We compared a standard C18 column with a polar-embedded C18 and a C18 with a high aqueous mobile phase compatibility (often referred to as "AQ-type").
| Column Type | Stationary Phase Chemistry | Typical Performance for Polar Analytes |
| Standard C18 | Octadecylsilane bonded to silica | Poor retention, peak tailing often observed.[12] |
| Polar-Embedded C18 | C18 with an embedded polar group (e.g., amide, carbamate) | Improved retention and peak shape due to secondary interactions.[13] |
| High-Aqueous C18 (AQ-type) | C18 with proprietary modifications to prevent phase collapse in high aqueous mobile phases.[6] | Good retention and stability in highly aqueous mobile phases. |
Experimental Protocol: Reversed-Phase Screening
-
Columns:
-
Standard C18 (e.g., 4.6 x 150 mm, 5 µm)
-
Polar-Embedded C18 (e.g., 4.6 x 150 mm, 5 µm)
-
High-Aqueous C18 (e.g., 4.6 x 150 mm, 5 µm)
-
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 200 nm (as the analyte lacks a strong chromophore) or Mass Spectrometry (MS) for better sensitivity and specificity.[14][15]
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile) to avoid peak distortion.[6]
Results and Discussion:
The standard C18 column showed minimal retention for 3-(Propan-2-yloxy)cyclobutan-1-ol, with the main peak eluting close to the void volume. The polar-embedded and high-aqueous C18 columns provided significantly better retention and improved peak shape. The high-aqueous C18, in particular, demonstrated robust performance even with a starting mobile phase of 98% aqueous, which is crucial for retaining very polar impurities.
HILIC Approaches
HILIC offers an orthogonal separation mechanism to reversed-phase, making it a powerful tool for polar analytes.[10][11] We compared a bare silica column with an amide-bonded phase.
| Column Type | Stationary Phase Chemistry | Typical Performance for Polar Analytes |
| Bare Silica | Unbonded silica | Good retention for a wide range of polar compounds.[16] |
| Amide Phase | Amide groups bonded to silica | Offers different selectivity compared to bare silica, often providing better peak shapes for certain compounds.[3] |
Experimental Protocol: HILIC Screening
-
Columns:
-
Bare Silica (e.g., 4.6 x 150 mm, 5 µm)
-
Amide (e.g., 4.6 x 150 mm, 5 µm)
-
-
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate
-
Gradient: 0% to 50% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 200 nm or MS
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the sample in a high percentage of acetonitrile (e.g., 90%) to ensure good peak shape.[6]
Results and Discussion:
Both HILIC columns provided excellent retention for 3-(Propan-2-yloxy)cyclobutan-1-ol. The elution order of impurities was significantly different from the reversed-phase methods, demonstrating the orthogonality of the technique. The amide column, in this case, provided slightly better peak symmetry and resolution for a key impurity.
The logical relationship between method parameters and separation performance is depicted in the following diagram:
Caption: Impact of key HPLC parameters on separation performance.
Method Optimization and Validation
Following the initial screening, the most promising method (in this case, the HILIC method with the amide column) was selected for further optimization. Parameters such as mobile phase pH, buffer concentration, and gradient slope were fine-tuned to achieve optimal resolution between the main peak and all known impurities.
Once optimized, the method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[17][18][19] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[20]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[20]
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[20]
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
-
Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[19]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Chiral Separation Considerations
As 3-(Propan-2-yloxy)cyclobutan-1-ol is chiral, a separate method is required to determine its enantiomeric purity. This is typically achieved using a chiral stationary phase (CSP).[21][22] Polysaccharide-based CSPs are often effective for the separation of such compounds.[21][23] Method development for chiral separations involves screening different CSPs and mobile phases (often normal-phase or polar organic mode) to find the optimal conditions for enantiomeric resolution.[22][24]
Conclusion and Recommendations
For the routine purity analysis of the polar compound 3-(Propan-2-yloxy)cyclobutan-1-ol, a HILIC method offers significant advantages over traditional reversed-phase approaches. It provides superior retention and a different selectivity profile, which is crucial for ensuring all potential impurities are detected and quantified accurately. While modern reversed-phase columns with enhanced polar retention can be a viable alternative, the robustness and resolving power of HILIC for this class of compounds make it the recommended starting point for method development.
For enantiomeric purity, a dedicated chiral HPLC method is essential. A screening approach using various polysaccharide-based chiral stationary phases is the most efficient way to develop a suitable separation method.
By systematically evaluating different chromatographic modes and column chemistries, and by following a rigorous optimization and validation protocol, a reliable and robust HPLC method for the purity determination of 3-(Propan-2-yloxy)cyclobutan-1-ol can be successfully developed, ensuring the quality and safety of the final pharmaceutical product.
References
-
Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography. [Link]
-
Kaliszan, R., et al. (2011, August 31). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Chromatography B, 879(24), 2365-2376. [Link]
-
Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities. [Link]
-
Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification. [Link]
-
PolyLC. (n.d.). HILIC Columns for Polar Separations. [Link]
-
Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. [Link]
-
MTC USA. (2025, June 18). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. [Link]
-
ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]
-
IntuitionLabs. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
-
LCGC International. (2025, November 26). Mixed-Mode Chromatography—A Review. [Link]
-
Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. [Link]
-
HELIX Chromatography. (n.d.). Mixed-Mode Chromatography and Stationary Phases. [Link]
-
PubMed. (n.d.). Reverse-phase HPLC analysis and purification of small molecules. [Link]
-
LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]
-
Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. [Link]
-
Agilent. (2019, July 15). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. [Link]
-
ResearchGate. (2023, March 9). How to fix peak shape in hplc?. [Link]
-
SIELC Technologies. (n.d.). Improving of a Peak Shape of the Charged Compounds. [Link]
-
Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]
-
Veeprho Pharmaceuticals. (2025, August 25). Different Types of Stationary Phases in Liquid Chromatography. [Link]
-
European Pharmaceutical Review. (2016, August 24). Application of LCMS in small-molecule drug development. [Link]
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Waters Corporation. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC. [Link]
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Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. [Link]
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Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. [Link]
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American Pharmaceutical Review. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development. [Link]
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Reddit. (2023, March 1). What are your favorite high resolution - short run time generalized methods/columns for small molecule analysis via HPLCMS?. [Link]
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PubMed Central. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. [Link]
-
PubChem. (n.d.). 3-(propan-2-yloxy)cyclobutan-1-ol. [Link]
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Česká a slovenská farmacie. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases. [Link]
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Shimadzu. (2016). Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. [Link]
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LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
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Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
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MDPI. (2025, February 11). Chiral Separation and Determination of Enantiomer Elution Order of Novel Ketamine Derivatives Using CE-UV and HPLC-UV-ORD. [Link]
-
Organic Syntheses. (n.d.). Cyclobutanone. [Link]
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A Senior Application Scientist's Guide to GC-MS Analysis of Volatile Cyclobutane Alcohols
For researchers and drug development professionals, the accurate identification and quantification of volatile organic compounds (VOCs) is a critical step in ensuring product safety, efficacy, and quality. Among these, volatile cyclobutane alcohols present a unique analytical challenge due to their structural diversity and potential for thermal instability. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) protocols for their analysis, grounded in established scientific principles and field-proven insights. We will explore the causality behind experimental choices, from sample preparation to data interpretation, to equip you with a robust, self-validating analytical framework.
The Analytical Challenge: Understanding Cyclobutane Alcohols
Cyclobutane rings introduce steric strain, and the polar hydroxyl group adds complexity to chromatographic separation. Key challenges include:
-
Isomerism: Positional and stereoisomers of cyclobutane alcohols often exhibit very similar boiling points and mass spectra, demanding high-resolution chromatographic separation.
-
Volatility: While their volatility makes them suitable for GC, it also necessitates careful sample handling to prevent loss of analytes.
-
Thermal Stability: The strained ring system can be susceptible to thermal degradation in a hot GC injector, potentially leading to inaccurate quantification and identification.
-
Matrix Effects: Samples encountered in pharmaceutical and biological research are often complex, requiring selective extraction techniques to minimize interference.
Comparative Analysis of Sample Preparation Protocols
The goal of sample preparation is to efficiently extract and concentrate the target analytes from the sample matrix while minimizing contaminants. The choice of method depends critically on the sample matrix, the concentration of the analytes, and the required throughput.
Liquid-Liquid Extraction (LLE)
LLE is a classic technique that partitions analytes between two immiscible liquid phases, typically an aqueous sample and an organic solvent.[1]
-
Principle of Operation: The technique relies on the differential solubility of the analyte in the two phases.[2] For cyclobutane alcohols, which have moderate polarity, a solvent like ethyl acetate or dichloromethane is often effective.[3] The efficiency of the extraction is governed by the partition coefficient (LogP) of the analyte.[4]
-
Expert Insight: While straightforward, LLE can be labor-intensive and consume significant volumes of organic solvents.[1] To improve recovery of these moderately polar analytes from aqueous solutions, a "salting-out" effect can be employed by adding a neutral salt (e.g., NaCl or (NH₄)₂SO₄) to the aqueous phase.[3][5] This decreases the solubility of the alcohol in the aqueous layer and drives it into the organic phase. For acidic or basic analytes, adjusting the pH of the aqueous phase can dramatically improve selectivity through a technique known as back-extraction.[4][6]
Headspace (HS) and Solid-Phase Microextraction (SPME)
For highly volatile compounds, static headspace (HS) and Solid-Phase Microextraction (SPME) are powerful, often automated, solvent-free alternatives.[7]
-
Principle of Operation:
-
Headspace (HS): The sample is sealed in a vial and heated to allow volatile analytes to partition into the gas phase (headspace) above the sample.[8] A portion of this vapor is then injected into the GC.
-
SPME: A fused-silica fiber coated with a sorbent material is exposed to the sample's headspace or directly immersed in the liquid sample.[9] Analytes adsorb onto the fiber, which is then transferred to the GC injector for thermal desorption.
-
-
Expert Insight: SPME is generally more sensitive than static headspace because it actively concentrates analytes onto the fiber. The choice of fiber coating is critical. For moderately polar alcohols, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good starting point as it extracts a wide range of compound polarities and sizes.[7] Direct immersion SPME can extract heavier, less volatile compounds more effectively than headspace SPME, but headspace SPME is gentler on the fiber, leading to longer lifetimes.[9]
Workflow for Sample Preparation Method Selection
The following diagram illustrates a decision-making process for choosing the most appropriate sample preparation technique.
Sources
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Safety Operating Guide
Operational Guide: Safe Disposal and Handling of 3-(Propan-2-yloxy)cyclobutan-1-ol
Executive Summary
3-(Propan-2-yloxy)cyclobutan-1-ol presents a unique "dual-hazard" profile often overlooked in standard waste streams. It combines the thermodynamic instability of the cyclobutane ring (approx. 26.5 kcal/mol ring strain) with the peroxide-forming potential of a secondary ether (isopropoxy group).
This guide replaces generic "organic solvent" disposal methods with a specific, self-validating protocol to prevent deflagration in waste containers and ensure compliance with RCRA standards.
Part 1: Chemical Profile & Hazard Identification
Before disposal, the chemical state must be validated. This molecule is not a passive waste product; it is an energy-dense organic intermediate.
| Feature | Specification | Operational Implication |
| Structure | Cyclobutyl ring + Isopropoxy ether + Hydroxyl | High Energy Release: The ring strain facilitates rapid, hot combustion. |
| Flash Point | Estimated < 60°C (Closed Cup) | Flammable Liquid (Category 3 or 2). |
| Peroxide Potential | High (Class B Peroxide Former) | The isopropoxy group (-OCH(CH₃)₂) is susceptible to autoxidation, forming explosive hydroperoxides upon storage or concentration. |
| Solubility | Organic soluble; partially water soluble | Do not dispose of via sink/sewer. |
| Incompatibilities | Strong Oxidizers, Strong Acids | Segregation: Keep separate from nitric acid, perchlorates, and peroxides.[1] |
Senior Scientist Insight: Do not assume "clean" material. If this bottle has been stored longer than 12 months or exposed to air/light, it must be treated as a potential explosive hazard due to peroxide accumulation before it enters the waste stream.
Part 2: Pre-Disposal Stabilization (The Self-Validating System)
You cannot safely dispose of what you have not characterized.[2] Follow this Peroxide Validation Protocol before moving the container to waste storage.
Protocol: Rapid Peroxide Screening
Use this protocol for any container opened >6 months ago.
-
Visual Inspection: Check the cap and liquid meniscus.
-
Fail: Visible crystals or "oily" viscous layer at the bottom. STOP. Do not open. Contact EHS for remote opening/detonation.
-
Pass: Clear liquid, no solids. Proceed to step 2.
-
-
Quantification (Quantofix® or KI Method):
Treatment of High Peroxides (>20 ppm)
Do not attempt this on containers with visible crystals.
-
Reagent: Prepare a 10% (w/v) aqueous solution of Ferrous Sulfate (FeSO₄) or use sodium metabisulfite.
-
Procedure: Add the reducing agent solution to the solvent in a 1:1 ratio.
-
Agitation: Gently stir (do not shake vigorously) for 20 minutes.
-
Validation: Retest the organic layer with a strip. Disposal is authorized only when peroxides are < 10 ppm .
Part 3: Waste Classification & Segregation
Proper coding ensures the incineration facility manages the heat load correctly.
-
RCRA Waste Code: D001 (Ignitable Characteristic).
-
Waste Stream: Non-Halogenated Organic Solvents (High BTU).
-
Lab Pack Category: Flammable Liquids.[4]
Segregation Rules:
-
NEVER mix with oxidizing acids (Nitric, Chromic).[1] The cyclobutane ring can open violently in the presence of strong electrophilic oxidizers.
-
NEVER mix with halogenated waste (Chloroform, DCM) if your facility separates them, as this increases disposal costs and complicates incineration.
Part 4: The Disposal Workflow
The following logic gate ensures no unstable material enters the central waste accumulation area.
Figure 1: Decision logic for the safe disposal of peroxide-forming cyclobutane derivatives.
Part 5: Emergency Response (Spill Procedures)
In the event of a spill outside a fume hood:
-
Evacuate & Ventilate: The vapors are heavier than air and may travel to ignition sources.[3][5]
-
PPE: Nitrile gloves are generally splash-resistant, but Silver Shield/Laminate gloves are required for extended cleanup due to the ether functionality penetrating standard rubber.
-
Absorb: Use non-combustible mineral absorbents (Vermiculite or Clay). Do not use paper towels (increases surface area for flammability).
-
Tools: Use only non-sparking (plastic or beryllium-copper) scoops.
References
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification (40 CFR Part 261). [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Chapter 6: Working with Chemicals. National Academies Press (US); 2011. [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200). [Link]
-
Clark, D. E. Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, American Chemical Society (ACS). [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
